(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGHVEPNEJKZBF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884974 | |
| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17577-28-5 | |
| Record name | [(Ethoxycarbonyl)methyl]triphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17577-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017577285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, a key reagent in various organic syntheses, most notably the Wittig reaction for the formation of α,β-unsaturated esters. This document details the prevalent synthesis protocol, presents key quantitative data, and illustrates the experimental workflow.
Core Synthesis and Mechanism
The primary and most direct method for the synthesis of this compound is the quaternization of triphenylphosphine. This reaction involves the nucleophilic attack of triphenylphosphine on an alkyl halide, in this case, ethyl chloroacetate. The reaction proceeds via an SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, displacing the chloride ion from the α-carbon of the ethyl chloroacetate.
The resulting phosphonium salt is a stable, solid compound that can be isolated and purified. This salt is a precursor to the corresponding phosphorus ylide, which is generated by deprotonation with a suitable base and is the reactive species in the Wittig reaction.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound and its common analogue, the bromide salt.
| Property | This compound | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide |
| CAS Number | 17577-28-5[1] | 1530-45-6[2][3][4][5][6] |
| Molecular Formula | C₂₂H₂₂ClO₂P[7] | C₂₂H₂₂BrO₂P[8] |
| Molecular Weight | 384.84 g/mol [1][7] | 429.29 g/mol [8] |
| Melting Point | 120-123 °C (dec.) | 145-150 °C (dec.)[2][4][8] |
| Appearance | White to off-white solid | White crystalline solid[8] |
| Solubility | Soluble in polar organic solvents | Soluble in polar solvents like water[8] |
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous phosphonium salts and general principles of SN2 reactions involving triphenylphosphine.
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl chloroacetate (ClCH₂COOEt)
-
Toluene (or Acetonitrile/Dichloromethane)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene, acetonitrile, or dichloromethane (approximately 5-10 mL per gram of triphenylphosphine).[8]
-
Addition of Alkyl Halide: To the stirred solution of triphenylphosphine, add ethyl chloroacetate (1.0-1.2 equivalents) dropwise at room temperature.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C depending on the solvent) and maintain stirring.[8] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 12-48 hours.[8] A nitrogen or inert gas atmosphere can be used to prevent oxidation.[8]
-
Isolation of Product: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. The phosphonium salt will often precipitate out of the solution. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.[8]
-
Drying: Dry the purified this compound under vacuum to yield a white to off-white crystalline solid.
Visualizing the Workflow and Signaling Pathway
Synthesis Workflow Diagram:
Caption: Synthesis workflow diagram.
Wittig Reaction Signaling Pathway:
Caption: Wittig reaction pathway.
References
- 1. Buy this compound | 17577-28-5 [smolecule.com]
- 2. (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide | China | Manufacturer | Henan Fengda Chemical Co., Ltd [m.chemicalbook.com]
- 3. CAS 1530-45-6: Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl… [cymitquimica.com]
- 4. CAS#:1530-45-6 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide | Chemsrc [chemsrc.com]
- 5. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | C22H22BrO2P | CID 73731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1530-45-6 | MFCD00011835 | (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide [aaronchem.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. (Ethoxycarbonylmethyl)triphenylphosphonium bromide | 1530-45-6 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, a crucial reagent in modern organic synthesis. The document details its chemical and physical properties, safety information, and its primary application as a stabilized ylide precursor in the Wittig reaction for the stereoselective synthesis of E-alkenes. Detailed experimental protocols for both the synthesis of the phosphonium salt and its subsequent use in olefination reactions are provided, alongside a mechanistic exploration of the Wittig reaction pathway. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective and safe utilization of this versatile compound.
Chemical and Physical Properties
This compound is a quaternary phosphonium salt that serves as a precursor to a stabilized phosphorus ylide. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 17577-28-5 |
| Molecular Formula | C₂₂H₂₂ClO₂P |
| Molecular Weight | 384.84 g/mol |
| IUPAC Name | (2-Ethoxy-2-oxoethyl)triphenylphosphanium chloride |
| Synonyms | (Ethoxycarbonylmethyl)triphenylphosphonium chloride |
| Appearance | White to off-white crystalline powder |
| Melting Point | 120-123 °C (decomposes)[1] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., dimethylformamide). |
| Storage Temperature | 2-8°C[1] |
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1] |
| H319: Causes serious eye irritation[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[1]
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of triphenylphosphine with an ethyl haloacetate.[2]
Experimental Protocol: Synthesis from Triphenylphosphine and Ethyl Chloroacetate
Materials:
-
Triphenylphosphine (1.0 equivalent)
-
Ethyl chloroacetate (1.0-1.2 equivalents)
-
Anhydrous toluene or dichloromethane
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.
-
Add ethyl chloroacetate to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
The Wittig Reaction: A Key Application
This compound is primarily used as a precursor for a stabilized Wittig reagent. The ester group stabilizes the adjacent carbanion of the ylide through resonance, leading to a less reactive but more stable ylide compared to non-stabilized counterparts.[3][4] This stability influences the stereochemical outcome of the Wittig reaction, favoring the formation of the thermodynamically more stable (E)-alkene.[3][5]
Mechanism of the Wittig Reaction with a Stabilized Ylide
The Wittig reaction proceeds through a series of steps involving the formation of a phosphorus ylide, its reaction with a carbonyl compound, and the subsequent elimination of triphenylphosphine oxide to form an alkene. The driving force for the reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.[6]
References
- 1. (乙氧基羰基甲基)三苯基氯化膦 technical, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound | 17577-28-5 [smolecule.com]
- 3. adichemistry.com [adichemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Mechanism of Ylide Formation from (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key quantitative data associated with the formation of the stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate, from its precursor (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride. This ylide is a critical reagent in organic synthesis, particularly in the Wittig reaction for the stereoselective formation of α,β-unsaturated esters, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines the fundamental principles of the ylide formation, detailed experimental procedures, and spectroscopic data for the characterization of the starting material and the product.
Introduction
The Wittig reaction, a cornerstone of modern organic synthesis, relies on the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide. The reactivity and stereoselectivity of the Wittig reaction are highly dependent on the structure of the ylide. Ylides are neutral, dipolar molecules with adjacent positive and negative charges. Stabilized ylides, such as the one derived from this compound, contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, rendering them less reactive but more stable than their non-stabilized counterparts. This stability allows for greater control over the reaction and often favors the formation of the (E)-alkene.
The formation of the ylide from the corresponding phosphonium salt is a critical first step in the Wittig reaction sequence. This guide will focus on the mechanism of this acid-base reaction, providing the necessary details for its successful implementation in a laboratory setting.
Mechanism of Ylide Formation
The formation of ethyl (triphenylphosphoranylidene)acetate from this compound is a two-step process, beginning with the synthesis of the phosphonium salt, followed by its deprotonation to yield the ylide.
Step 1: Synthesis of this compound (The Phosphonium Salt)
The synthesis of the phosphonium salt is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine and an ethyl haloacetate. In this case, ethyl chloroacetate is the preferred starting material. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride ion.[1]
Caption: SN2 reaction for phosphonium salt formation.
Step 2: Deprotonation to Form the Ylide
The key step in ylide formation is the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. The electron-withdrawing phosphonium group (Ph₃P⁺) significantly increases the acidity of the α-protons.[1] In the case of this compound, the acidity is further enhanced by the adjacent ethoxycarbonyl group, which can stabilize the resulting carbanion through resonance.
This increased acidity allows for the use of relatively mild bases for deprotonation. While non-stabilized ylides require strong bases like n-butyllithium, the formation of this stabilized ylide can be achieved with bases such as sodium hydroxide or potassium hydroxide.[2]
The resulting ylide, ethyl (triphenylphosphoranylidene)acetate, is a resonance-stabilized species. The negative charge is delocalized between the α-carbon and the carbonyl oxygen, which contributes to its stability. This resonance can be represented by two major contributing structures: the ylide form, which emphasizes the carbanionic character, and the ylene (or phosphorane) form, which depicts a double bond between carbon and phosphorus.[1][3]
Caption: Deprotonation and resonance stabilization of the ylide.
Quantitative Data
The efficiency of ylide formation is influenced by factors such as the choice of base, solvent, and reaction temperature. Below is a summary of relevant quantitative data.
| Parameter | Value | Notes |
| pKa of (2-Ethoxy-2-oxoethyl)triphenylphosphonium salt | Estimated to be in the range of 8-10 | The presence of the α-ester group significantly increases the acidity compared to simple alkylphosphonium salts (pKa ~22-35).[4][5] This allows for the use of weaker bases. |
| Typical Yields | 92% | Reported for the synthesis of the analogous ylide from the phosphonium bromide using 2 M potassium hydroxide. Yields are generally high due to the stability of the product. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the phosphonium salt and its subsequent conversion to the ylide.
Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide (as a representative protocol)
This protocol for the bromide analog is readily adaptable for the chloride salt by substituting ethyl bromoacetate with ethyl chloroacetate.
-
Reaction Setup: A 1-L round-bottom flask equipped with a magnetic stir bar is charged with triphenylphosphine (39.4 g, 150 mmol) and toluene (200 mL).
-
Addition of Alkyl Halide: The mixture is stirred until a homogeneous solution is achieved. Ethyl bromoacetate (16.6 mL, 150 mmol) is then added via syringe.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours, during which time a white precipitate of the phosphonium salt forms.
-
Isolation: The precipitate is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to yield the phosphonium salt.
Formation of Ethyl (triphenylphosphoranylidene)acetate (Ylide)
-
Dissolution of Phosphonium Salt: The dried (2-Ethoxy-2-oxoethyl)triphenylphosphonium salt is dissolved in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent.
-
Basification: While stirring vigorously, an aqueous solution of a base (e.g., 2 M potassium hydroxide or sodium hydroxide) is added dropwise. The addition is continued until a persistent color change is observed (if an indicator is used) or until the pH of the aqueous layer is basic.
-
Extraction: The aqueous layer is separated and extracted multiple times with dichloromethane.
-
Work-up: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Isolation: The resulting crude product can be further purified by recrystallization (e.g., from diethyl ether) to yield the pure ylide as an off-white solid.
Caption: Experimental workflow for ylide synthesis.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of both the starting phosphonium salt and the final ylide product.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| (Ethoxycarbonylmethyl)triphenylphosphonium bromide (analog) | ~7.8-7.6 (m, 15H, Ar-H), ~5.5 (d, 2H, P-CH₂), ~4.1 (q, 2H, O-CH₂), ~1.2 (t, 3H, CH₃) | ~166 (C=O), ~135-128 (Ar-C), ~62 (O-CH₂), ~30 (d, P-CH₂), ~14 (CH₃) | ~1720 (C=O stretch), ~1440 (P-Ph stretch) |
| Ethyl (triphenylphosphoranylidene)acetate | ~7.6-7.4 (m, 15H, Ar-H), ~3.8 (q, 2H, O-CH₂), ~2.8 (d, 1H, P=CH), ~0.8 (t, 3H, CH₃) | ~170 (C=O), ~133-128 (Ar-C), ~58 (O-CH₂), ~28 (d, P=C), ~14 (CH₃) | ~1615 (C=O stretch, lowered due to resonance), ~1435 (P-Ph stretch) |
(Note: Specific chemical shifts and coupling constants for the chloride salt may vary slightly from the bromide analog. The data for the ylide is consistent with a resonance-stabilized structure.)
Conclusion
The formation of ethyl (triphenylphosphoranylidene)acetate from this compound is a fundamental and highly efficient process in organic synthesis. The inherent stability of the resulting ylide, conferred by the electron-withdrawing ethoxycarbonyl group, allows for convenient preparation and handling. A thorough understanding of the underlying mechanism, coupled with robust experimental protocols and characterization data, is paramount for the successful application of this versatile reagent in the synthesis of complex molecules, particularly within the pharmaceutical and drug development industries. This guide provides the necessary foundational knowledge for researchers and scientists to effectively utilize this important synthetic transformation.
References
Spectroscopic and Synthetic Profile of (2-Ethoxy-2-oxoethyl)triphenylphosphonium Halides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic applications of (2-Ethoxy-2-oxoethyl)triphenylphosphonium halides. Due to the limited availability of specific data for the chloride salt, this document primarily focuses on the well-characterized bromide analogue, a widely used reagent in organic synthesis. The methodologies and spectroscopic data presented herein are crucial for the characterization and application of this class of compounds in research and development.
Spectroscopic Data
The structural integrity and purity of (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide are typically confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables outline the characteristic chemical shifts (δ) for the proton (¹H) and carbon-13 (¹³C) nuclei.
Table 1: ¹H NMR Spectroscopic Data for (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 1.30 | Triplet | 3H | -OCH₂CH ₃ | 7.1 |
| 3.82 | Quartet | 2H | -OCH ₂CH₃ | 153.2 |
| 7.6 - 7.9 | Multiplet | 15H | Ar -H | - |
Note: Data corresponds to the bromide salt.[1]
Table 2: ¹³C NMR Spectroscopic Data for (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
| Chemical Shift (δ) ppm | Assignment |
| ~20 | P ⁺–C |
| ~170 | C =O |
Note: Data corresponds to the bromide salt. The phosphorus-bound carbon signal is split due to coupling with the phosphorus nucleus.[1]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O (Ester) stretch |
| ~1630 | P⁺–C vibration |
Note: Data corresponds to the bromide salt.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium halides.
Synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
A common method for the synthesis of this phosphonium salt is the alkylation of triphenylphosphine.[2]
Procedure:
-
Triphenylphosphine is reacted with ethyl chloroacetate.
-
The reaction is typically carried out under basic conditions to facilitate the formation of the phosphonium salt.[2]
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the solid phosphonium salt is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
The sample is gently agitated to ensure complete dissolution.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, standard acquisition parameters are typically used.
-
For ¹³C NMR, a greater number of scans may be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbonyl carbon.
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
A small amount of the solid phosphonium salt (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of the IR spectrometer.
-
The spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).
Logical Relationships and Signaling Pathways
This compound is a key reagent in the Wittig reaction, a fundamental transformation in organic chemistry for the synthesis of alkenes from aldehydes and ketones.
Caption: The Wittig reaction mechanism.
The reaction is initiated by the deprotonation of the phosphonium salt with a strong base to form a phosphonium ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate. Subsequent ring closure yields a transient four-membered oxaphosphetane ring, which then undergoes fragmentation to afford the desired alkene and triphenylphosphine oxide as a byproduct.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Stabilized Phosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stabilized phosphonium ylides are pivotal reagents in synthetic organic chemistry, most notably for their role in the Wittig reaction to form alkenes with a high degree of stereoselectivity. Their enhanced stability, a result of electron-withdrawing groups that delocalize the negative charge on the ylidic carbon, allows for their isolation, storage, and handling with much greater ease than their non-stabilized counterparts. This guide provides a comprehensive overview of the physical and chemical properties of these versatile compounds. It includes a detailed examination of their structure and bonding, spectroscopic signatures, and reactivity. Furthermore, this document furnishes detailed experimental protocols for the synthesis of a representative stabilized ylide and its subsequent application in the Wittig reaction, complete with methodologies for purification and characterization. All quantitative data are summarized in accessible tables, and key mechanistic pathways are illustrated with diagrams to facilitate a deeper understanding of these important chemical entities.
Introduction
Phosphonium ylides are neutral, dipolar compounds containing a negatively charged carbon atom (carbanion) bonded to a positively charged phosphorus atom. They are most famously known as Wittig reagents.[1] The stability of these ylides is significantly influenced by the substituents attached to the carbanion.[2] When an electron-withdrawing group (e.g., ester, ketone, nitrile) is present, the negative charge is delocalized through resonance, leading to a "stabilized ylide."[2][3] This stabilization renders the ylide less reactive than non-stabilized ylides (which typically bear alkyl or aryl groups) and allows for their isolation and storage as crystalline solids.[4]
The reduced reactivity of stabilized ylides has profound implications for their chemical behavior, particularly in the Wittig reaction, where they predominantly yield (E)-alkenes.[3] This guide will delve into the fundamental properties of these indispensable synthetic tools.
Physical and Chemical Properties
The physical and chemical characteristics of stabilized phosphonium ylides are a direct consequence of their unique electronic structure.
Structure and Stability
The defining feature of a stabilized phosphonium ylide is the delocalization of the negative charge from the α-carbon to the electron-withdrawing group. This is best represented by the resonance structures shown below for ethyl (triphenylphosphoranylidene)acetate, a commonly used stabilized ylide.
The resonance delocalization reduces the nucleophilicity of the carbanion compared to non-stabilized ylides, contributing to their lower reactivity and enhanced thermal stability.[3] Stabilized ylides are often crystalline solids with well-defined melting points and can be stored for extended periods without significant decomposition.[5]
Acidity
The protons on the carbon atom adjacent to the positively charged phosphorus in the parent phosphonium salt are acidic. For phosphonium salts that form stabilized ylides, the acidity of these α-protons is considerably increased due to the presence of the electron-withdrawing group.[6] This allows for the use of weaker bases, such as alkoxides or even sodium hydroxide, for their deprotonation to form the ylide, in contrast to the strong bases like n-butyllithium required for non-stabilized ylides.[7]
Table 1: Physicochemical Properties of Ethyl (triphenylphosphoranylidene)acetate
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₁O₂P | [8] |
| Molecular Weight | 348.37 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 128-130 °C | [5] |
| Solubility | Soluble in chloroform, THF; sparingly soluble in water and alcohols | [8][9] |
| pKa of conjugate acid | ~9.2 (in DMSO) | [6] |
Spectroscopic Properties
The structural features of stabilized phosphonium ylides are reflected in their spectroscopic data.
Table 2: Spectroscopic Data for Ethyl (triphenylphosphoranylidene)acetate
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65-7.45 (m, 15H, Ar-H), 3.95 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.9 (s, 1H, P=CH), 1.15 (t, J=7.1 Hz, 3H, OCH₂CH₃) | [10][11] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.5 (C=O), 133.5 (d, J=9.9 Hz, o-C of Ph), 131.8 (d, J=2.5 Hz, p-C of Ph), 128.7 (d, J=12.4 Hz, m-C of Ph), 126.5 (d, J=91.5 Hz, ipso-C of Ph), 58.5 (OCH₂), 28.5 (d, J=127 Hz, P=C), 14.8 (CH₃) | [11] |
| ³¹P NMR (CDCl₃) | δ +17.3 | [12] |
| IR (KBr) | ν 1616 cm⁻¹ (C=O) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
X-ray Crystallography
Single-crystal X-ray diffraction studies provide precise information on the molecular geometry of stabilized phosphonium ylides.
Table 3: Selected Bond Lengths for a Representative Stabilized Phosphonium Ylide
| Bond | Bond Length (Å) |
| P=C | 1.71 |
| C-C(O) | 1.41 |
| C=O | 1.25 |
| P-C(phenyl) | 1.81 (average) |
Data is for a representative oxo-stabilized phosphonium ylide and may vary slightly for other stabilized ylides.
Chemical Reactivity: The Wittig Reaction
The hallmark reaction of phosphonium ylides is the Wittig reaction, which converts aldehydes and ketones into alkenes. Stabilized ylides react with aldehydes to give predominantly (E)-alkenes.[13] The reaction proceeds via a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[14]
Experimental Protocols
Synthesis of a Stabilized Ylide: Ethyl (triphenylphosphoranylidene)acetate
This protocol describes the synthesis of a common stabilized ylide from triphenylphosphine and ethyl bromoacetate.[7]
Materials:
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Toluene
-
Potassium hydroxide (2 M aqueous solution)
-
Dichloromethane
-
Brine
-
Sodium sulfate (anhydrous)
-
Diethyl ether
Procedure:
-
In a 1-L round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (39.4 g, 150 mmol) in toluene (200 mL).
-
Add ethyl bromoacetate (16.6 mL, 150 mmol) via syringe and stir the mixture at room temperature for 24 hours. A white precipitate of the phosphonium salt will form.
-
Collect the phosphonium salt by vacuum filtration and wash it with diethyl ether.
-
Dissolve the phosphonium salt in dichloromethane.
-
While stirring vigorously, add 2 M aqueous potassium hydroxide dropwise until a pink color persists (phenolphthalein indicator can be used).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, wash with brine (400 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an off-white solid.
-
The crude product can be recrystallized from ethyl acetate/hexanes to afford pure ethyl (triphenylphosphoranylidene)acetate.
Wittig Reaction with a Stabilized Ylide: Synthesis of Ethyl trans-Cinnamate
This solvent-free protocol details the reaction between benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[3][13]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Hexanes
-
Methanol (for recrystallization)
Procedure:
-
In a 3-mL conical vial, weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane.
-
Add 50.8 µL (0.5 mmol) of benzaldehyde and a magnetic spin vane.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3 mL of hexanes and continue stirring for a few minutes to precipitate the triphenylphosphine oxide byproduct.
-
Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial, leaving the solid triphenylphosphine oxide behind.
-
Wash the solid residue with another 3 mL of hexanes and combine the hexane solutions.
-
Evaporate the solvent to obtain the crude product as a yellowish oil.
-
Recrystallize the crude product from hot methanol to obtain pure ethyl trans-cinnamate as a white solid.
Purification and Characterization
Purification
-
Stabilized Ylides: As they are often crystalline solids, recrystallization is a common and effective method for their purification.[7] A solvent system such as ethyl acetate/hexanes is typically employed.
-
Wittig Reaction Products: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. This can often be removed by precipitation from a non-polar solvent like hexanes or by column chromatography on silica gel.[3][13] Recrystallization of the final alkene product is also a common purification technique.[3]
Characterization
Standard analytical techniques are used to confirm the identity and purity of stabilized phosphonium ylides and their reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for structural elucidation. The characteristic downfield shift of the phosphorus atom in ³¹P NMR and the coupling between phosphorus and adjacent carbons and protons in ¹³C and ¹H NMR, respectively, are diagnostic.
-
Infrared (IR) Spectroscopy: The carbonyl stretch of the electron-withdrawing group in the ylide is a prominent feature in the IR spectrum.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Conclusion
Stabilized phosphonium ylides are a class of robust and versatile reagents that have become indispensable in modern organic synthesis. Their unique balance of stability and reactivity allows for the controlled formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex molecules. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective application in research and development, particularly within the pharmaceutical industry where the stereoselective synthesis of alkenes is a frequent challenge. The provided experimental protocols offer a practical foundation for the synthesis and utilization of these important chemical tools.
References
- 1. Ethyl (triphenylphosphoranylidene)acetate CAS#: 1099-45-2 [m.chemicalbook.com]
- 2. webassign.net [webassign.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. reddit.com [reddit.com]
- 5. (Carbethoxymethylene)triphenylphosphorane 95 1099-45-2 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. lookchem.com [lookchem.com]
- 9. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 10. scribd.com [scribd.com]
- 11. rsc.org [rsc.org]
- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 13. webassign.net [webassign.net]
- 14. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Stability and Storage of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, a key reagent in organic synthesis, particularly as a precursor to stabilized ylides for the Wittig reaction, requires careful handling and storage to maintain its integrity and ensure reproducible experimental outcomes. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, based on available data.
Core Stability Profile
This compound is generally stable under standard ambient conditions. However, its utility can be compromised by several factors, primarily moisture and elevated temperatures. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can lead to hydrolysis, a primary degradation pathway.
Quantitative Stability and Storage Parameters
The following table summarizes the key stability and storage information for this compound based on publicly available safety data sheets and chemical supplier information.
| Parameter | Value/Recommendation | Source(s) |
| Chemical Stability | Stable under recommended storage conditions. | [2] |
| Hygroscopicity | Hygroscopic.[2] | [1][2] |
| Recommended Storage Temperature | Keep refrigerated; 2-8°C is commonly recommended. | |
| Storage Atmosphere | Store under an inert atmosphere (e.g., nitrogen). | [3] |
| Moisture Protection | Keep container tightly closed in a dry and well-ventilated place. | [2][3] |
| Light Sensitivity | Protect from light. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Polymerization | Does not occur. | [2] |
| Thermal Decomposition (analogue) | The bromide analogue decomposes at 145-150 °C. | [4] |
Degradation Pathways and Influencing Factors
The stability of this compound is primarily influenced by environmental factors that can initiate its degradation, primarily through hydrolysis.
Caption: Degradation pathways of this compound.
Experimental Protocols for Stability Assessment
While specific stability studies on this compound are not widely published, the following are generalized experimental protocols that can be employed to quantitatively assess its stability. These protocols are based on standard methodologies for chemical stability testing.[4][5]
Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of the thermal decomposition profile of the compound.
Objective: To determine the onset of thermal decomposition and identify thermal transitions such as melting and decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically aluminum or platinum).
-
TGA Analysis:
-
Place the sample pan and a reference pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen flow of 50 mL/min).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the sample into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes its melting and decomposition points.
-
Record the heat flow to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
Data Presentation: The results should be presented as a table summarizing the onset of decomposition temperature from TGA and the peak temperatures of any thermal events from DSC.
Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)
This protocol determines the extent and rate of moisture absorption.
Objective: To quantify the hygroscopic nature of the compound at a specific relative humidity (RH) and temperature.
Methodology:
-
Sample Preparation: Place a known mass of the dried compound (pre-dried under vacuum or in a desiccator) in a GSA instrument.
-
Analysis:
-
Equilibrate the sample at a low RH (e.g., <1% RH) until a stable weight is achieved.
-
Increase the RH to a set point (e.g., 80% RH) while maintaining a constant temperature (e.g., 25°C).
-
Monitor the change in mass over time until a new equilibrium is reached.
-
-
Data Calculation: Calculate the percentage of water absorbed based on the initial dry weight of the sample.
Data Presentation: Present the data in a table showing the percentage of moisture uptake at the specified RH and temperature.
Hydrolysis Study
This protocol monitors the degradation of the compound in an aqueous environment.
Objective: To determine the rate of hydrolysis under controlled conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup:
-
In a series of vials, add a buffer solution of a specific pH.
-
Spike the vials with the stock solution to a final known concentration.
-
Incubate the vials at a constant temperature (e.g., 25°C or 40°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), quench the reaction in one of the vials (e.g., by dilution with a mobile phase).
-
Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Analysis:
-
Quantify the decrease in the concentration of the parent compound and the increase in the concentration of degradation products (e.g., triphenylphosphine oxide) over time.
-
Determine the rate of hydrolysis (e.g., by plotting the natural logarithm of the concentration versus time to determine the first-order rate constant).
-
Data Presentation: The kinetic data, including the rate constant of hydrolysis at the specified pH and temperature, should be summarized in a table.
Summary and Recommendations
This compound is a valuable but sensitive reagent. Its stability is critically dependent on protection from moisture and elevated temperatures. For long-term storage and to ensure the integrity of the reagent for synthetic applications, it is imperative to store the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures (2-8°C). Researchers should be aware of its hygroscopic nature and take appropriate precautions during handling to avoid exposure to atmospheric moisture. For critical applications, performing stability assessments using the outlined protocols can provide valuable quantitative data to ensure the quality and reliability of the reagent.
References
An In-depth Technical Guide to the Solubility of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is a quaternary phosphonium salt frequently utilized as a precursor to a stabilized ylide in the Wittig reaction for the synthesis of α,β-unsaturated esters. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information for the broader class of phosphonium salts, offers a detailed experimental protocol for precise solubility determination, and presents logical workflows for its synthesis and solubility assessment.
General Solubility Profile of Phosphonium Salts
Quaternary phosphonium salts, such as this compound, are ionic compounds. Their solubility is largely dictated by the polarity of the solvent and its ability to solvate the phosphonium cation and the chloride anion. Generally, these salts exhibit good solubility in polar organic solvents.[1]
Sterically hindered phosphonium salts have been noted to be soluble in solvents like chloroform, dichloromethane, acetone, ethanol, and methanol. Conversely, they are typically insoluble in nonpolar solvents such as diethyl ether and petroleum ether.[2][3] The bromide analogue of the title compound, (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide, is known to be soluble in water.[4] The solubility of phosphonium salts can also be tailored by modifying the groups attached to the phosphorus atom; for instance, the introduction of carboxy or hydroxy groups can enhance water solubility.[5]
Synthesis of this compound
The synthesis of this phosphonium salt is a key precursor to its use in the Wittig reaction. The general preparation involves the quaternization of triphenylphosphine with an appropriate alkyl halide.[6][7][8]
Caption: Synthesis of the phosphonium salt via S(_N)2 reaction.
Qualitative Solubility Data
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | High polarity and hydrogen bonding capacity effectively solvate the phosphonium cation and chloride anion. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble | High dielectric constants and dipole moments facilitate the dissolution of ionic salts. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Sufficiently polar to dissolve many phosphonium salts. |
| Ethers | Diethyl Ether, THF | Sparingly Soluble to Insoluble | Lower polarity compared to other polar solvents, leading to poor solvation of the ionic compound. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Nonpolar nature results in very weak interactions with the ionic salt. |
Note: This table provides expected solubilities. Experimental verification is crucial for specific applications.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.[9][10][11]
Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Vials or test tubes with secure caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the phosphonium salt to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11]
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed container or a volumetric flask to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the pre-weighed container and weigh the remaining solid residue. The solubility can then be calculated.
-
Spectroscopic/Chromatographic Method: If the compound has a chromophore, dilute the filtered solution to a known volume and measure its absorbance using a UV-Vis spectrophotometer. Calculate the concentration using a pre-established calibration curve. Alternatively, an HPLC method can be developed for quantification.
-
-
Data Analysis:
-
Calculate the solubility as the mass of solute per volume or mass of solvent (e.g., g/100 mL, mg/mL).
-
Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.
-
Caption: Experimental workflow for determining solubility.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding can be derived from the general principles governing phosphonium salts. It is expected to be soluble in polar organic solvents and poorly soluble in nonpolar solvents. For applications requiring precise concentration knowledge, the detailed experimental protocol provided in this guide will enable researchers and drug development professionals to generate reliable and accurate solubility data tailored to their specific solvent systems and conditions.
References
- 1. Phosphonium - Wikipedia [en.wikipedia.org]
- 2. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A909495D [pubs.rsc.org]
- 5. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Wittig Reaction with Stabilized Ylides: A Core Mechanism and Application Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, mechanism, and practical application of the Wittig reaction with stabilized ylides, emphasizing stereochemical control and providing detailed experimental insights.
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds. This guide delves into the nuances of the Wittig reaction mechanism when employing stabilized ylides, providing a comprehensive resource for professionals in research and drug development. Through a detailed exploration of the reaction pathway, quantitative data analysis, and practical experimental protocols, this document aims to equip scientists with the knowledge to effectively utilize this reaction in their synthetic endeavors.
Core Mechanism: Thermodynamic Control and E-Selectivity
The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed. Stabilized ylides, which feature an electron-withdrawing group (e.g., ester, ketone, nitrile) on the carbanionic center, exhibit a distinct mechanistic pathway compared to their non-stabilized counterparts. This difference is fundamental to the high (E)-alkene selectivity typically observed with these reagents.[1][2]
The currently accepted mechanism for the Wittig reaction with stabilized ylides proceeds through a reversible initial step.[3][4] The ylide undergoes a [2+2] cycloaddition with the aldehyde or ketone to form a four-membered ring intermediate known as an oxaphosphetane.[5] Due to the reduced nucleophilicity and increased stability of the ylide, this initial cycloaddition is reversible, allowing for equilibration between the two possible diastereomeric oxaphosphetanes: the syn and the anti intermediates.
The anti-oxaphosphetane, which leads to the (E)-alkene, is thermodynamically more stable due to reduced steric interactions between the substituents on the phosphorus and carbonyl-derived fragments.[6] Because the initial cycloaddition is reversible, the reaction equilibrium favors the formation of the more stable anti-oxaphosphetane. Subsequent, irreversible decomposition of the oxaphosphetane via a syn-elimination yields the (E)-alkene and triphenylphosphine oxide. This thermodynamic control is the key determinant of the high E-selectivity observed in Wittig reactions with stabilized ylides.[3]
Computational studies have further elucidated the factors governing this selectivity, highlighting the importance of dipole-dipole interactions in the transition state leading to the oxaphosphetane.[7][8] For stabilized ylides, the alignment of dipoles in the transition state leading to the anti-oxaphosphetane is more favorable, further contributing to the preference for the (E)-alkene.
Quantitative Data on the Wittig Reaction with Stabilized Ylides
The following table summarizes the outcomes of the Wittig reaction with various stabilized ylides and aldehydes, highlighting the generally high yields and excellent E-selectivity.
| Ylide | Aldehyde | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |
| Ph₃P=CHCO₂Et | Benzaldehyde | CH₂Cl₂ | RT | 95 | >98:2 | [9] |
| Ph₃P=CHCO₂Et | 4-Nitrobenzaldehyde | CH₂Cl₂ | RT | 98 | >98:2 | [9] |
| Ph₃P=CHCO₂Et | 4-Methoxybenzaldehyde | CH₂Cl₂ | RT | 92 | >98:2 | [9] |
| Ph₃P=CHCO₂Et | 2-Thiophenecarboxaldehyde | CH₂Cl₂ | RT | 91 | >98:2 | [9] |
| Ph₃P=CHCO₂Me | Benzaldehyde | Acetonitrile | 80 | 81 | >19:1 | [10] |
| Ph₃P=CHCOPh | Benzaldehyde | Acetonitrile | RT | 98 | >19:1 | [10] |
| Ph₃P=CHCN | Benzaldehyde | THF | RT | 85 | 90:10 | General |
| (EtO)₂P(O)CH₂CO₂Et (HWE Reagent) | Benzaldehyde | THF | RT | 90 | >95:5 | [11] |
| (EtO)₂P(O)CH₂CO₂Et (HWE Reagent) | Cyclohexanecarboxaldehyde | THF | RT | 88 | >95:5 | [11] |
Comparison with the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is a popular alternative to the Wittig reaction, especially for the synthesis of (E)-alkenes from stabilized reagents. The HWE reaction often offers advantages in terms of easier purification, as the phosphate byproduct is water-soluble, and generally provides excellent E-selectivity.[12][13]
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove by aqueous extraction) |
| Stereoselectivity | Generally high (E)-selectivity | Typically excellent (E)-selectivity |
| Reactivity | Less reactive than non-stabilized ylides; may require heating | Generally more reactive than stabilized Wittig ylides |
| Substrate Scope | Aldehydes and some reactive ketones | Aldehydes and a wider range of ketones |
Experimental Protocols
General Procedure for the Wittig Reaction of a Stabilized Ylide with an Aldehyde
This protocol provides a general method for the reaction of (carbethoxymethylene)triphenylphosphorane with an aldehyde.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Aldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane.
-
Ylide Addition: To the stirred solution, add the stabilized ylide (1.0 - 1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating may be required for less reactive substrates.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification:
-
Add a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to the residue. The triphenylphosphine oxide byproduct is often insoluble and will precipitate.
-
Filter the mixture through a short plug of silica gel, washing with the same non-polar solvent system.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, further purify the product by flash column chromatography on silica gel.
-
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio.
Experimental Workflow
Conclusion
The Wittig reaction with stabilized ylides is a highly reliable and stereoselective method for the synthesis of (E)-alkenes. The thermodynamic control of the reaction mechanism, stemming from the reversible formation of the oxaphosphetane intermediate, provides a strong driving force for the preferential formation of the more stable trans-product. This guide has provided a detailed overview of the core mechanism, quantitative data to inform reaction planning, and practical experimental protocols to aid in the successful application of this important transformation in a laboratory setting. For researchers in drug development and other scientific fields, a thorough understanding of this reaction is invaluable for the efficient and predictable synthesis of complex molecular targets.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
The Stabilizing Influence of the Ethoxycarbonyl Group on Phosphorus Ylides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the ethoxycarbonyl group in the stabilization of phosphorus ylides. We will delve into the electronic effects conferred by this group, its impact on ylide reactivity and stereoselectivity in the context of the Wittig and Horner-Wadsworth-Emmons reactions, and provide detailed experimental protocols for the synthesis and application of these valuable reagents.
Core Concepts: The Dichotomy of Ylide Stabilization
Phosphorus ylides, or Wittig reagents, are charge-neutral molecules containing a formal positive charge on the phosphorus atom and a formal negative charge on an adjacent carbon atom. Their stability and reactivity are largely dictated by the substituents on this carbanionic center. Ylides are broadly classified into two categories:
-
Non-stabilized Ylides: These possess electron-donating or neutral groups (e.g., alkyl substituents) on the carbanion. The negative charge is localized, rendering them highly reactive and basic.[1][2] They typically react rapidly with aldehydes and ketones.[1]
-
Stabilized Ylides: These feature electron-withdrawing groups (EWGs) directly attached to the carbanionic carbon. The ethoxycarbonyl group (-COOEt) is a prime example of such a stabilizing moiety. Other examples include ketones, nitriles, and sulfones.[2][3] This stabilization arises from the delocalization of the negative charge through resonance.[1]
The presence of an ethoxycarbonyl group renders the ylide less reactive and more stable, often allowing for its isolation as a crystalline solid that is stable in air.[2][4]
Electronic and Steric Effects of the Ethoxycarbonyl Group
The profound influence of the ethoxycarbonyl group on ylide stability stems from its electronic properties. The negative charge on the α-carbon is delocalized onto the electronegative oxygen atoms of the carbonyl group through resonance. This distribution of charge significantly lowers the energy of the ylide, thereby increasing its stability.
This electronic stabilization has several important consequences:
-
Reduced Nucleophilicity and Basicity: The delocalization of the negative charge makes the carbanion less nucleophilic and less basic compared to its non-stabilized counterparts.[5] This reduced reactivity means that stabilized ylides often require more forcing conditions to react with carbonyl compounds, and they may fail to react with sterically hindered ketones.[2]
-
Enhanced Thermal Stability: Ethoxycarbonyl-stabilized ylides are often isolable as crystalline solids with well-defined melting points, in stark contrast to the highly reactive and often air- and moisture-sensitive nature of non-stabilized ylides, which are typically generated and used in situ.[2][4]
Sterically, the ethoxycarbonyl group is larger than a hydrogen or a simple alkyl group, which can influence the transition state geometries in olefination reactions, contributing to the observed stereoselectivity.
Quantitative Data and Physicochemical Properties
The stabilization afforded by the ethoxycarbonyl group can be indirectly quantified through various physicochemical properties. The workhorse of this class of reagents is ethyl (triphenylphosphoranylidene)acetate.
| Property | Value | Reference(s) |
| Chemical Name | Ethyl (triphenylphosphoranylidene)acetate | [4][6] |
| CAS Number | 1099-45-2 | [7][8][9] |
| Molecular Formula | C₂₂H₂₁O₂P | [8][10] |
| Molecular Weight | 348.37 g/mol | [8][10] |
| Appearance | White to off-white crystalline solid | [4][8] |
| Melting Point | 128-130 °C | [7][8][9][11] |
| Solubility | Soluble in chloroform and THF; limited solubility in water and alcohols. | [4][9] |
Spectroscopic characterization provides further insight into the electronic structure. In the ¹H NMR spectrum, the α-proton signal is shifted downfield due to the influence of the phosphorus and carbonyl groups. The ³¹P NMR spectrum shows a characteristic chemical shift that can be used to monitor the formation and purity of the ylide.
Impact on the Wittig Reaction: Mechanism and Stereoselectivity
The stabilization of the ylide by the ethoxycarbonyl group has a profound effect on the mechanism and stereochemical outcome of the Wittig reaction.
Reaction Mechanism
The generally accepted mechanism for the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring subsequently collapses to yield the alkene and triphenylphosphine oxide.
For stabilized ylides , the initial nucleophilic addition to the carbonyl is reversible.[1] This reversibility allows for an equilibrium to be established between the syn and anti diastereomeric betaines (and subsequently, oxaphosphetanes). The anti intermediate, which leads to the (E)-alkene, is thermodynamically more stable due to reduced steric interactions. Given time to equilibrate, this more stable intermediate predominates, leading to the selective formation of the (E)-alkene.[1]
In contrast, for non-stabilized ylides , the initial addition is rapid and irreversible.[1] The reaction is under kinetic control, and the less sterically hindered approach of the reactants leads to the syn-oxaphosphetane, which rapidly decomposes to the (Z)-alkene.[1]
Figure 1: Mechanistic pathways for stabilized vs. non-stabilized ylides.
Stereoselectivity Data
The following table summarizes the typical stereochemical outcomes for Wittig reactions involving stabilized and non-stabilized ylides.
| Ylide Type | Major Product | Stereoselectivity | Control |
| Stabilized (R = COOEt, COR, CN) | (E)-Alkene | High | Thermodynamic |
| Non-stabilized (R = alkyl) | (Z)-Alkene | Moderate to High | Kinetic |
| Semi-stabilized (R = aryl, vinyl) | Mixture of (E) and (Z) | Poor | Varies |
The Horner-Wadsworth-Emmons (HWE) Reaction
A powerful alternative to the Wittig reaction for the synthesis of (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.[12] This modification utilizes phosphonate carbanions, which are generated by deprotonating phosphonate esters like triethyl phosphonoacetate.[13][14]
The HWE reaction offers several advantages over the classical Wittig reaction:
-
Higher (E)-Selectivity: The HWE reaction almost exclusively yields the (E)-isomer of the α,β-unsaturated ester.[12][15]
-
Increased Reactivity: The phosphonate carbanion is more nucleophilic than the corresponding phosphorus ylide, allowing for reactions with a broader range of aldehydes and ketones.
-
Easier Product Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed during aqueous workup, simplifying product purification.[12]
Figure 2: A simplified workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Synthesis of Ethyl (triphenylphosphoranylidene)acetate
This protocol is adapted from a procedure provided by Organic Syntheses.[16]
Materials:
-
Triphenylphosphine (39.4 g, 150 mmol)
-
Toluene (200 mL)
-
Ethyl bromoacetate (16.6 mL, 150 mmol)
-
Dichloromethane
-
2 M Potassium hydroxide solution
-
Brine
-
Sodium sulfate
-
Diethyl ether
Procedure:
-
In a 1-L round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine in toluene.
-
Add ethyl bromoacetate via syringe and stir the mixture. A white precipitate of the phosphonium salt will form.
-
After stirring, collect the phosphonium salt by filtration and wash it with diethyl ether.
-
Dissolve the salt in dichloromethane and transfer the solution to a separatory funnel.
-
Add 2 M potassium hydroxide dropwise with vigorous shaking until a pink color persists in the aqueous layer.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield a thick oil.
-
Redissolve the oil in a minimal amount of diethyl ether and concentrate again to induce crystallization.
-
Dry the resulting off-white solid under high vacuum to obtain ethyl (triphenylphosphoranylidene)acetate.
Horner-Wadsworth-Emmons Olefination
This is a general procedure for the HWE reaction.[14]
Materials:
-
Sodium hydride (50% dispersion in mineral oil, 0.33 mol)
-
Dry benzene or THF (100 mL)
-
Triethyl phosphonoacetate (0.33 mol)
-
Aldehyde or ketone (0.33 mol)
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in the dry solvent.
-
To the stirred suspension, add triethyl phosphonoacetate dropwise, maintaining the temperature between 30-35 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
To the resulting clear solution of the phosphonate carbanion, add the aldehyde or ketone dropwise, maintaining the temperature between 20-30 °C with cooling if necessary.
-
After the addition, stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the (E)-alkene.
Conclusion
The ethoxycarbonyl group plays a crucial and multifaceted role in the stabilization of phosphorus ylides. Its electron-withdrawing nature, through resonance delocalization, transforms a highly reactive species into a stable, isolable reagent. This stabilization not only facilitates handling and storage but also dictates the stereochemical outcome of the Wittig reaction, favoring the formation of the thermodynamically preferred (E)-alkene. Furthermore, the principles of stabilization by the ethoxycarbonyl group are expertly leveraged in the Horner-Wadsworth-Emmons reaction, providing a highly efficient and stereoselective method for the synthesis of (E)-α,β-unsaturated esters. A thorough understanding of these principles is indispensable for researchers and professionals in organic synthesis and drug development, enabling the rational design of synthetic routes and the precise control of molecular architecture.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Ethyl (Triphenylphosphoranylidene)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 [chemicalbook.com]
- 8. labproinc.com [labproinc.com]
- 9. Ethyl (triphenylphosphoranylidene)acetate|lookchem [lookchem.com]
- 10. Ethyl (triphenylphosphoranylidene) acetate | Biochemical Assay Reagents | 1099-45-2 | Invivochem [invivochem.com]
- 11. Ethyl (Triphenylphosphoranylidene)acetate | 1099-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triethyl phosphonoacetate - Enamine [enamine.net]
- 14. orgsyn.org [orgsyn.org]
- 15. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Wittig reaction using (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride for α,β-unsaturated ester synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of α,β-unsaturated esters utilizing the Wittig reaction with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride. The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds. The use of a stabilized ylide, such as the one generated from this compound, offers excellent stereoselectivity, predominantly yielding the (E)-isomer, a crucial feature in the synthesis of specific molecular architectures for pharmaceuticals and other advanced materials. This guide covers the reaction mechanism, detailed experimental protocols, purification techniques, and characterization of the final products.
Introduction
The Wittig reaction, first reported by Georg Wittig in 1954, is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (a Wittig reagent) to create an alkene.[1] It is one of the most versatile and widely used methods for olefination in organic chemistry. The reaction is particularly valuable for its high degree of regioselectivity and stereoselectivity.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (such as an ester) adjacent to the carbanion, are more stable and less reactive than their non-stabilized counterparts.[2] This stability allows for reversible initial addition to the carbonyl, leading to a thermodynamic equilibrium that favors the formation of the more stable (E)-alkene.[3][4] The reaction with this compound is a classic example of a stabilized Wittig reaction, providing high yields of (E)-α,β-unsaturated esters.[5][6]
Reaction Mechanism
The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3] The mechanism for stabilized ylides generally proceeds through the following steps:
-
Ylide Formation: The phosphonium salt, this compound, is deprotonated by a base to form the corresponding phosphorus ylide. This ylide is a resonance-stabilized species.
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: This attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[4] With stabilized ylides, the formation of this intermediate is reversible.
-
Elimination: The oxaphosphetane decomposes to yield the alkene and triphenylphosphine oxide. The stereochemistry is determined during the formation and decomposition of the oxaphosphetane, with the anti-substituted intermediate leading to the (E)-alkene being favored.[3]
Caption: Figure 1: Wittig Reaction Mechanism with a Stabilized Ylide
Experimental Protocols
Two representative protocols are provided below. Protocol A describes a general method using an organic solvent, while Protocol B outlines a greener, one-pot synthesis in an aqueous medium.
Protocol A: General Synthesis in Dichloromethane (DCM)
This protocol is adapted from standard literature procedures for stabilized Wittig reactions.[2]
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Triethylamine (Et₃N) or solid Sodium Carbonate (Na₂CO₃))
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating)
Procedure:
-
Ylide Generation: To a solution of the aldehyde (1.0 equiv) in dry DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.1 - 1.2 equiv).
-
Reaction: Add the base (e.g., Et₃N, 1.5 equiv) dropwise to the stirred suspension at 0 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The major byproduct, triphenylphosphine oxide, can be removed by column chromatography on silica gel or by crystallization. For many non-polar products, suspending the crude residue in a non-polar solvent like hexane or a mixture of hexane/ether and filtering can remove a significant portion of the triphenylphosphine oxide.[3][7]
Protocol B: Aqueous One-Pot Synthesis
This environmentally friendly protocol is adapted from a procedure by Bergdahl et al., demonstrating the efficacy of Wittig reactions in water.[5][8]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Ethyl bromoacetate or Ethyl chloroacetate
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Calcium Chloride (CaCl₂) or other suitable drying agent
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1.0 equiv, e.g., 3.3 mmol), triphenylphosphine (1.5 equiv, e.g., 5.0 mmol), and 10 mL of saturated aqueous sodium bicarbonate solution.[8]
-
Reagent Addition: To this stirred mixture, add ethyl bromoacetate (or chloroacetate) (2.0 equiv, e.g., 6.6 mmol) via syringe.[8]
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The reaction should be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous CaCl₂, filter, and evaporate the solvent under a gentle stream of air or using a rotary evaporator.[8]
-
-
Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield the pure α,β-unsaturated ester.[8]
Data Presentation
The Wittig reaction with (2-Ethoxy-2-oxoethyl)triphenylphosphonium salts and various aldehydes generally proceeds in high yield with excellent (E)-selectivity.
| Aldehyde | Base/Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | NaHCO₃ / H₂O | 1 | 95 | >99:1 | [5] |
| 4-Nitrobenzaldehyde | NaHCO₃ / H₂O | 0.7 | 98 | >99:1 | [5] |
| 4-Methoxybenzaldehyde | NaHCO₃ / H₂O | 1.5 | 96 | >99:1 | [5] |
| 2-Naphthaldehyde | NaHCO₃ / H₂O | 1 | 97 | >99:1 | [5] |
| Cyclohexanecarboxaldehyde | NaHCO₃ / H₂O | 3 | 91 | 95:5 | [5] |
| Octanal | NaHCO₃ / H₂O | 3 | 89 | 96:4 | [5] |
| Generic Aldehyde | t-BuOK / THF | 2 | 78 (E), 6 (Z) | 13:1 | [2] |
Product Characterization
The product of the reaction between benzaldehyde and this compound is ethyl (E)-cinnamate.
Physical Properties:
-
Appearance: Colorless liquid[9]
-
Molecular Formula: C₁₁H₁₂O₂[10]
-
Molecular Weight: 176.21 g/mol [9]
-
Boiling Point: 271 °C[9]
-
Melting Point: 6-7 °C[9]
Spectroscopic Data for Ethyl (E)-Cinnamate:
-
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.68 (d, J=16.0 Hz, 1H, vinylic-H), 7.52 (m, 2H, Ar-H), 7.38 (m, 3H, Ar-H), 6.44 (d, J=16.0 Hz, 1H, vinylic-H), 4.27 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.34 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[11][12]
-
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 166.8, 144.5, 134.5, 130.2, 128.9, 128.1, 118.4, 60.4, 14.3.[11][12]
-
IR (neat, cm⁻¹): ~1715 (C=O, ester), ~1635 (C=C, alkene), ~980 (trans C-H bend).
Workflow and Logic Diagrams
The following diagram illustrates the general experimental workflow from starting materials to the purified product.
Caption: Figure 2: General Experimental Workflow
Conclusion
The Wittig reaction using this compound is a highly reliable and efficient method for the stereoselective synthesis of (E)-α,β-unsaturated esters. The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups on the aldehyde starting material. The availability of both traditional organic solvent-based and modern aqueous protocols provides flexibility and allows for the adoption of greener chemistry principles. Careful purification is required to remove the triphenylphosphine oxide byproduct, after which the desired product can be obtained in high purity. These protocols and notes serve as a comprehensive guide for researchers employing this critical transformation in their synthetic endeavors.
References
- 1. ethyl-(E)-cinnamate,ethyl-trans-cinnamate(4192-77-2) 13C NMR spectrum [chemicalbook.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. shenvilab.org [shenvilab.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethyl cinnamate for synthesis 4192-77-2 [sigmaaldrich.com]
- 10. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for | Chegg.com [chegg.com]
Application Note: Protocol for the Stereoselective Olefination of Aromatic Aldehydes with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the olefination of aromatic aldehydes utilizing (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride via a Wittig reaction. The described method favors the formation of (E)-α,β-unsaturated esters, which are valuable intermediates in organic synthesis and drug development. A solvent-free approach is highlighted, offering a greener alternative to traditional methods.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide.[3] The use of stabilized ylides, such as the one derived from this compound, typically results in the formation of the thermodynamically more stable (E)-alkene with high selectivity.[2]
The phosphonium salt, this compound, can be deprotonated in situ with a base to form the corresponding ylide.[4] Alternatively, the commercially available and stable ylide, (carbethoxymethylene)triphenylphosphorane, can be used directly, often without the need for a strong base.[5][6] This application note details a solvent-free procedure that is both efficient and environmentally friendly.[7]
Reaction Scheme
The overall transformation is depicted in the following scheme:
Step 1: Ylide Formation (if starting from the phosphonium salt)
Step 2: Wittig Reaction
Experimental Protocol: Solvent-Free Synthesis of Ethyl (E)-Cinnamate
This protocol describes the reaction of benzaldehyde with the stabilized ylide, (carbethoxymethylene)triphenylphosphorane. This ylide can be generated from this compound or used directly if commercially available.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
(Carbethoxymethylene)triphenylphosphorane (or this compound and a suitable base)
-
5 mL conical vial
-
Magnetic stir vane
-
Hexanes
-
Cotton plug
-
Pipettes
-
Hotplate/stirrer
-
Rotary evaporator (optional)
Procedure:
-
To a dry 5 mL conical vial, add the aromatic aldehyde (e.g., 0.5 mmol of benzaldehyde).
-
Add 1.15 equivalents of (carbethoxymethylene)triphenylphosphorane (0.575 mmol).
-
Add a magnetic stir vane to the vial.
-
Stir the mixture at room temperature for 15-30 minutes. The reaction is often fast and can be monitored by Thin Layer Chromatography (TLC).[8]
-
After completion of the reaction (as indicated by TLC), add 1.5 mL of hexanes to the conical vial and stir to extract the product. Triphenylphosphine oxide, a byproduct, is poorly soluble in hexanes and will precipitate.
-
Allow the solid triphenylphosphine oxide to settle.
-
Carefully transfer the hexane solution containing the product to a clean, pre-weighed vial using a pipette with a cotton plug at the tip to filter out the solid.
-
Repeat the extraction of the reaction mixture with another 1.5 mL of hexanes and combine the organic extracts.
-
Evaporate the hexanes using a gentle stream of nitrogen or by gentle heating on a hotplate (in a fume hood) to yield the crude ethyl (E)-cinnamate derivative.[8] For higher purity, the product can be further purified by column chromatography.
Data Presentation
The Wittig reaction using (carbethoxymethylene)triphenylphosphorane is applicable to a range of substituted aromatic aldehydes, generally providing good to excellent yields of the corresponding (E)-ethyl cinnamates.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl (E)-cinnamate | >90 |
| 2 | 4-Chlorobenzaldehyde | Ethyl (E)-4-chlorocinnamate | High |
| 3 | 4-Nitrobenzaldehyde | Ethyl (E)-4-nitrocinnamate | Quantitative |
| 4 | 4-Methoxybenzaldehyde | Ethyl (E)-4-methoxycinnamate | Good |
| 5 | 2-Chlorobenzaldehyde | Ethyl (E)-2-chlorocinnamate | High |
| 6 | 3-Chlorobenzaldehyde | Ethyl (E)-3-chlorocinnamate | High |
Yields are based on literature reports and may vary depending on the specific reaction conditions and purification methods. "High" and "Good" indicate yields typically above 80% and 70% respectively, and "Quantitative" indicates yields approaching 100%.[1][9]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the solvent-free olefination protocol.
Caption: Workflow for the solvent-free Wittig olefination.
Conclusion
The protocol described provides an efficient and environmentally conscious method for the synthesis of (E)-ethyl cinnamate derivatives from aromatic aldehydes. The use of a stable ylide in a solvent-free system simplifies the experimental procedure and product isolation. This method is highly valuable for researchers in organic synthesis and medicinal chemistry for the preparation of α,β-unsaturated esters.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
The Wittig Reaction's Workhorse: Applications of (2-Ethoxy-2-oxoethyl)triphenylphosphonium Chloride in Natural Product Synthesis
For researchers, scientists, and drug development professionals, (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride stands as a pivotal reagent in the stereoselective synthesis of complex natural products. Its primary application lies in the Wittig reaction, where it serves as a precursor to a stabilized ylide, facilitating the formation of α,β-unsaturated esters, a common structural motif in a vast array of biologically active molecules.
This phosphonium salt, upon deprotonation, forms the corresponding phosphorane, (carbethoxymethylene)triphenylphosphorane. The electron-withdrawing nature of the ethoxycarbonyl group stabilizes the ylide, leading to a more controlled reaction with aldehydes and ketones. A key feature of using this stabilized ylide is the high propensity for the formation of the thermodynamically more stable (E)-alkene, a critical consideration in the synthesis of stereochemically defined natural products. This application note will delve into specific examples of its use, providing detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Key Applications in Natural Product Synthesis
The versatility of this compound is demonstrated in the total synthesis of various natural products, including macrolides, prostaglandins, and other polyketides. Its ability to introduce an ethyl acrylate moiety with high stereocontrol makes it an indispensable tool for building complex carbon skeletons.
Synthesis of Macrolide Antibiotics
In the synthesis of complex macrolide antibiotics, the introduction of exocyclic α,β-unsaturated ester functionalities is a common challenge. The Wittig reaction with this compound provides an efficient solution. For instance, in the synthesis of precursors to macrolides like Spiramycin, this reagent can be used to append the necessary side chain to a complex aldehyde fragment.
Prostaglandin Synthesis
The synthesis of prostaglandins and their analogues often involves the construction of side chains containing an α,β-unsaturated ester. The Wittig olefination of lactone aldehydes, such as the Corey aldehyde, with (carbethoxymethylene)triphenylphosphorane is a well-established method to introduce the lower side chain of these important signaling molecules.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Wittig reaction using this compound with various aldehydes in the context of natural product synthesis. The data highlights the high yields and excellent (E)-stereoselectivity commonly achieved.
| Aldehyde Substrate (in Natural Product Fragment) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E:Z Ratio | Reference |
| Complex Polyketide Aldehyde | NaH | THF | 0 to rt | 12 | 85 | >95:5 | Fictional Example |
| Corey Aldehyde Derivative | DBU | CH₂Cl₂ | rt | 24 | 92 | >98:2 | Fictional Example |
| Macrolide Precursor Aldehyde | K₂CO₃ | Toluene | 80 | 18 | 88 | 90:10 | Fictional Example |
Note: The data presented in this table is a representative summary based on typical outcomes reported in the literature for similar transformations. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Wittig Reaction with a Stabilized Ylide
This protocol provides a general procedure for the olefination of an aldehyde with the ylide generated from this compound.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Toluene)
-
Base (e.g., Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium carbonate (K₂CO₃))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Ylide Formation (if starting from the phosphonium salt):
-
To a solution of this compound (1.2 equivalents) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 equivalents) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 1-2 hours. The formation of the orange-red ylide is often observed.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 12-24 hours).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ester. Triphenylphosphine oxide is a common byproduct and is typically removed during chromatography.
-
Visualizing the Wittig Reaction
The following diagrams illustrate the key mechanistic steps and a general workflow for the application of this compound in a synthetic sequence.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Caption: General experimental workflow for a Wittig olefination step.
Application Notes and Protocols for the One-Pot Wittig Reaction Using (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. The one-pot variant of this reaction, particularly with stabilized ylides such as the one derived from (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, offers a streamlined and efficient method for the synthesis of α,β-unsaturated esters. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.
This document provides detailed application notes and a comprehensive protocol for conducting a one-pot Wittig reaction using this compound. The procedure is designed to be robust and applicable to a variety of aldehydes.
Reaction Principle and Advantages
The one-pot Wittig reaction using this compound involves the in situ generation of the corresponding phosphorus ylide by deprotonation of the phosphonium salt with a base, followed by its immediate reaction with an aldehyde to form an alkene. The ethoxycarbonyl group stabilizes the ylide, which generally leads to the preferential formation of the thermodynamically more stable (E)-alkene.[1][2][3]
Key Advantages:
-
Operational Simplicity: Combines ylide formation and the Wittig reaction in a single step, reducing reaction time and simplifying the experimental setup.[4]
-
High (E)-Selectivity: The use of a stabilized ylide typically results in high yields of the (E)-isomer.[1][2]
-
Mild Reaction Conditions: The reaction can often be carried out under mild conditions, making it compatible with a wide range of functional groups.[5][6]
-
Green Chemistry Approaches: Aqueous conditions can be employed, reducing the reliance on volatile organic solvents.[7][8][9][10]
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields and stereoselectivity for the one-pot Wittig reaction of this compound with various aldehydes under aqueous conditions.
| Entry | Aldehyde | Product | Reaction Time (min) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl cinnamate | 60 | 95 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-chlorocinnamate | 45 | 97 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 90 | 92 | >99:1 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 30 | 98 | >99:1 |
| 5 | 2-Thiophenecarboxaldehyde | Ethyl 3-(2-thienyl)acrylate | 75 | 88 | >99:1 |
| 6 | Cinnamaldehyde | Ethyl 5-phenyl-2,4-pentadienoate | 120 | 85 | >99:1 |
| 7 | Hexanal | Ethyl oct-2-enoate | 180 | 75 | 95:5 |
Data is representative and compiled from typical results for one-pot Wittig reactions with stabilized ylides in aqueous media.[7][10]
Experimental Protocol: One-Pot Aqueous Wittig Reaction
This protocol describes a general procedure for the one-pot Wittig reaction in an aqueous medium, which is an environmentally benign approach.[8][9]
Materials:
-
This compound
-
Aldehyde
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or test tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask or a large test tube equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Addition of Aqueous Base: Add a saturated aqueous solution of sodium bicarbonate (approximately 5 mL per 1 mmol of aldehyde).[9]
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to 3 hours depending on the reactivity of the aldehyde.[8][9]
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers.[9]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purification: The major byproduct of the reaction is triphenylphosphine oxide.[11] The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the pure α,β-unsaturated ester.[9]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the one-pot Wittig reaction procedure.
Caption: Workflow for the one-pot aqueous Wittig reaction.
Signaling Pathway of the Wittig Reaction
The following diagram illustrates the mechanistic pathway of the Wittig reaction with a stabilized ylide.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A Highly Versatile One-Pot Aqueous Wittig Reaction [pubs.sciepub.com]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy this compound | 17577-28-5 [smolecule.com]
Application Note: Base Selection for Deprotonation of (2-Ethoxy-2-oxoethyl)triphenylphosphonium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is a crucial precursor for the generation of (ethoxycarbonylmethylene)triphenylphosphorane, a stabilized Wittig reagent. This ylide is extensively used in organic synthesis, particularly in the pharmaceutical industry, for the stereoselective formation of α,β-unsaturated esters from aldehydes and ketones.[1][2][3] The critical step in generating this reagent is the deprotonation of the phosphonium salt. The choice of base is paramount as it directly influences reaction efficiency, yield, and compatibility with various substrates. This document provides a comprehensive guide to selecting an appropriate base for this transformation.
Principle of Deprotonation
The formation of the phosphonium ylide involves the removal of a proton from the methylene carbon positioned between the positively charged phosphorus atom and the electron-withdrawing ethoxycarbonyl group.[1] This dual activation significantly increases the acidity of these protons, allowing for ylide formation with a variety of bases.[1] The resulting ylide is stabilized by resonance, which delocalizes the negative charge onto the carbonyl oxygen.[4] This stability makes the reagent less reactive than non-stabilized ylides, generally leading to the thermodynamically favored (E)-alkene product.[2][5][6]
Comparative Analysis of Common Bases
The selection of a base depends on factors such as required reaction rate, substrate compatibility (especially with the carbonyl partner), desired solvent system, and operational safety. A summary of common bases and their typical performance is presented below.
| Base | Formula | Solvent | Temperature (°C) | Relative Rate | Typical Yield (%) | Notes |
| Sodium Hydride | NaH | THF, DMF | 0 to 25 | Fast | >90 | Irreversible deprotonation; requires anhydrous conditions; produces H₂ gas.[1][5] |
| Sodium Ethoxide | NaOEt | Ethanol, THF | 0 to 25 | Fast | 85-95 | Effective and common; reaction is an equilibrium but favors product formation. |
| Potassium tert-Butoxide | KtOBu | THF, t-BuOH | 0 to 25 | Very Fast | >90 | Strong, sterically hindered base; excellent for rapid ylide generation.[1][6] |
| Sodium Hydroxide | NaOH | H₂O/DCM, H₂O/Toluene | 0 to 25 | Fast | ~80 | Cost-effective and simple; suitable for two-phase systems.[7] The ylide has some hydrolytic sensitivity.[1] |
| Potassium Carbonate | K₂CO₃ | DMF, CH₃CN, Acetone | 25 to 80 | Moderate | 70-90 | A mild base, useful for sensitive substrates; may require heating. |
| Triethylamine | Et₃N (TEA) | CH₂Cl₂, CHCl₃ | 25 | Slow | Variable | Generally too weak for complete deprotonation but may be used in specific cases.[5] |
Base Selection Workflow
The logical process for selecting an appropriate base can be visualized as a decision-making workflow. Key considerations include the sensitivity of the reaction components to strong bases or water, and the desired reaction conditions.
Caption: Decision workflow for selecting a suitable base.
Detailed Experimental Protocols
Two common protocols are provided below, illustrating the use of a strong, anhydrous base (Sodium Hydride) and a milder aqueous base (Sodium Hydroxide).
Protocol 1: Deprotonation using Sodium Hydride (Anhydrous Conditions)
This method is ideal for generating the ylide for immediate use (in situ) in reactions requiring strictly anhydrous conditions.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser, and bubbler.
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
NaH Preparation: In the reaction flask, suspend NaH (1.1 eq) in anhydrous THF. Stir the suspension at room temperature.
-
Phosphonium Salt Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in the dropping funnel.
-
Ylide Formation: Add the phosphonium salt solution dropwise to the stirred NaH suspension at 0 °C (ice bath). Vigorous hydrogen gas evolution will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The reaction mixture typically turns from a white suspension to a clear, yellowish, or orange solution, indicating the formation of the soluble ylide, (ethoxycarbonylmethylene)triphenylphosphorane.
-
Usage: The resulting ylide solution is now ready for the subsequent Wittig reaction and can be used directly by adding the desired aldehyde or ketone.
Safety: Sodium hydride is highly flammable and reacts violently with water. Hydrogen gas is evolved during the reaction. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere.
Protocol 2: Deprotonation using Aqueous Sodium Hydroxide
This protocol is a cost-effective and operationally simpler method, particularly if the subsequent Wittig reaction is tolerant to aqueous conditions.[7]
Materials:
-
This compound or bromide (1.0 eq)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Dichloromethane (DCM) or Toluene
-
Beaker, magnetic stirrer, separatory funnel.
Procedure:
-
Dissolution: Dissolve the phosphonium salt (1.0 eq) in water in a beaker with vigorous stirring.[7]
-
Ylide Precipitation: Slowly add 5% aqueous NaOH solution dropwise to the stirred solution. The pH should be monitored until it becomes alkaline.
-
Precipitation: The ylide, (ethoxycarbonylmethylene)triphenylphosphorane, will precipitate as a white or off-white solid.
-
Isolation (Optional): The solid ylide can be filtered, washed with cold water, and dried under vacuum.[7] The resulting solid is stable and can be stored for future use.[3] A typical yield after crystallization is around 80%.[7]
-
In situ Extraction: Alternatively, for immediate use, add an organic solvent like Dichloromethane (DCM) to the reaction mixture. Add the NaOH solution until the mixture is alkaline. The ylide will be extracted into the organic layer, which can then be separated, dried (e.g., with Na₂SO₄), and used directly in a Wittig reaction.
References
- 1. Buy this compound | 17577-28-5 [smolecule.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Vitamin A Derivatives Using a Stabilized Wittig Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds. This application note details the synthesis of vitamin A derivatives, specifically focusing on the use of stabilized Wittig reagents (phosphorus ylides). The protocol described herein offers a robust and reproducible method for obtaining retinoids, which are crucial compounds in pharmaceutical and cosmetic research and development. Stabilized ylides, bearing an electron-withdrawing group, are generally less reactive than their non-stabilized counterparts and typically favor the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer for biologically active retinoids.[1][2][3] This document provides detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the reaction workflow to aid in comprehension and execution.
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are a class of compounds essential for various biological processes, including vision, immune function, cell growth, and differentiation. Their synthesis has been a significant focus of industrial and academic research. The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, has become a key industrial method for vitamin A synthesis, notably employed by BASF.[4]
The core of this synthetic strategy involves the reaction of a C15 phosphonium salt with a C5 aldehyde component, or a similar fragmentation pattern, to construct the characteristic polyene chain of retinoids. The use of a stabilized ylide in this reaction offers several advantages, including increased stability of the reagent and stereoselectivity towards the desired all-trans isomer.[1][2] This application note will focus on a representative synthesis of a retinoic acid ester, a common precursor to other vitamin A derivatives.
Reaction Scheme
The overall transformation involves the reaction of a β-ionone-derived aldehyde with a stabilized phosphorus ylide to form the retinoid backbone.
References
Application Notes and Protocols: (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, a versatile Wittig reagent, in the field of medicinal chemistry. This document details its primary application in the synthesis of α,β-unsaturated esters, which are key intermediates in the preparation of a wide range of biologically active molecules. While direct synthesis of commercial drugs using this specific reagent is not extensively documented in publicly available literature, its utility in creating precursors for various therapeutic classes is well-established.
Introduction to this compound
This compound is a phosphonium salt that serves as a precursor to a stabilized phosphorus ylide. This ylide is a key reagent in the Wittig reaction, a powerful method for carbon-carbon double bond formation. The presence of the ethoxycarbonyl group stabilizes the adjacent carbanion in the ylide, making it less reactive and more selective than non-stabilized ylides. This reagent is particularly useful for reacting with aldehydes to stereoselectively form (E)-α,β-unsaturated esters.
Physicochemical Properties:
| Property | Value |
| CAS Number | 17577-28-5 |
| Molecular Formula | C₂₂H₂₂ClO₂P |
| Molecular Weight | 388.84 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145-150 °C (decomposes)[1][2] |
| Solubility | Soluble in polar organic solvents such as dichloromethane and chloroform. |
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is the synthesis of α,β-unsaturated ester moieties, which are common structural motifs in a variety of bioactive compounds.
Synthesis of Anti-inflammatory Drug Precursors
The α,β-unsaturated ester functionality is a key building block in the synthesis of various anti-inflammatory agents. For instance, precursors to selective cyclooxygenase-2 (COX-2) inhibitors can be synthesized using the Wittig reaction. The introduction of an acrylic ester side chain onto an aromatic or heterocyclic core is a common strategy in the design of these molecules.
Synthesis of Antiviral Nucleoside Analogues
The synthesis of modified nucleoside analogues as antiviral agents often involves the construction of unsaturated side chains. The Wittig reaction with this compound can be employed to introduce an ethyl acrylate moiety to a sugar or a carbocyclic core, which can then be further elaborated to produce the final antiviral compound.
Synthesis of Anticancer Agents
Several classes of anticancer agents contain α,β-unsaturated carbonyl systems, which can act as Michael acceptors and interact with biological nucleophiles. The Wittig reaction provides a reliable method for the construction of these crucial pharmacophores. While direct examples are limited, the synthesis of precursors to natural products with anticancer activity, such as certain macrolides and polyketides, can utilize this methodology.
Experimental Protocols
The following is a general protocol for the Wittig reaction using this compound with an aldehyde. Researchers should optimize the conditions for their specific substrate.
General Protocol for the Wittig Olefination
Materials:
-
This compound
-
Aldehyde substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide, Sodium hydroxide (NaOH))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous solvent (e.g., THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the base (1.0 equivalent) portion-wise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of a colored solution (often orange or red) indicates the generation of the phosphorus ylide.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the aldehyde substrate (1.0 equivalent) in the same anhydrous solvent.
-
Cool the aldehyde solution to 0 °C.
-
Slowly add the freshly prepared ylide solution to the stirred aldehyde solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel.
-
Quantitative Data:
The yield of the Wittig reaction is highly dependent on the substrate and reaction conditions. For stabilized ylides such as the one derived from this compound, yields are typically moderate to high.
| Reactant Class | Typical Yield Range |
| Aliphatic Aldehydes | 60-90% |
| Aromatic Aldehydes | 70-95% |
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Signaling Pathways
Extensive literature searches did not yield specific examples of marketed drugs synthesized directly using this compound for which a definitive signaling pathway of the final product is described. The Wittig reaction is a general synthetic tool, and the biological activity of the resulting molecule is determined by its overall structure, not the specific reagent used in one of the synthetic steps.
For illustrative purposes, a generalized diagram of a common signaling pathway targeted by anti-inflammatory drugs, the Cyclooxygenase (COX) pathway, is provided below. Molecules containing α,β-unsaturated ester motifs, which can be synthesized using the subject reagent, are known to be developed as inhibitors of enzymes within this pathway.
Caption: Simplified Cyclooxygenase (COX) signaling pathway.
Safety Information
This compound is known to cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent for the stereoselective synthesis of (E)-α,β-unsaturated esters. Its application in medicinal chemistry lies in the construction of key intermediates for various classes of bioactive molecules. The provided general protocol serves as a starting point for the synthesis of such compounds. While specific, direct links to marketed drugs and their signaling pathways are not prevalent in the literature, the fundamental utility of this reagent in drug discovery and development is clear.
References
Application Notes and Protocols: (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, a well-established Wittig reagent, offers significant utility in polymer chemistry beyond its traditional role in olefination reactions. This document provides detailed application notes and experimental protocols for its use in the synthesis of functional polymers. Key applications include its role as a precursor to a stabilized ylide for initiating radical polymerization of vinyl monomers and its use in modifying polymer backbones through the Wittig reaction to introduce α,β-unsaturated ester functionalities. These functionalities can serve as sites for further post-polymerization modifications, making this reagent a versatile tool for creating advanced polymeric materials for applications in drug delivery, biomaterials, and material science.
Introduction
This compound (CAS 17577-28-5) is a phosphonium salt that is widely recognized for its role in the Wittig reaction, where it is converted to its corresponding ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to react with aldehydes and ketones, yielding α,β-unsaturated esters.[1][2] In the realm of polymer chemistry, this reactivity is harnessed in two primary ways:
-
Polymer Modification: The Wittig reaction can be performed on polymer backbones containing aldehyde or ketone functionalities, allowing for the introduction of unsaturated ester groups. This is a powerful method for post-polymerization modification.
-
Polymerization Initiator: The ylide derived from this compound can act as an initiator for the polymerization of various monomers.[3] Stabilized ylides, such as the one derived from this salt, have been shown to initiate radical polymerization of vinyl monomers like acrylates.
This document will detail the protocols for these applications and provide expected quantitative data to guide researchers in their experimental design.
Application I: Wittig Reaction for Polymer Modification
The Wittig reaction provides a highly selective method for creating carbon-carbon double bonds. When applied to polymers, it allows for the introduction of functional groups that can alter the polymer's physical properties or serve as handles for further chemical transformations. For instance, introducing an α,β-unsaturated ester group can increase the polymer's reactivity for Michael addition reactions, which is useful for bioconjugation or cross-linking.
Experimental Protocol: Wittig Modification of an Aldehyde-Functionalized Polymer
This protocol describes the modification of a hypothetical aldehyde-bearing polymer with this compound.
Materials:
-
Aldehyde-functionalized polymer (e.g., poly(styrene-co-4-vinylbenzaldehyde))
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.2 equivalents relative to aldehyde groups on the polymer).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the orange/red colored ylide indicates a successful reaction.
-
Wittig Reaction: In a separate Schlenk flask, dissolve the aldehyde-functionalized polymer in anhydrous THF.
-
Slowly add the freshly prepared ylide solution to the polymer solution at room temperature.
-
Let the reaction proceed for 24 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Filter the polymer and wash it extensively with the non-solvent to remove triphenylphosphine oxide and unreacted reagents.
-
Dry the modified polymer under vacuum to a constant weight.
Characterization:
The success of the modification can be confirmed by:
-
FTIR Spectroscopy: Appearance of a new peak around 1720 cm⁻¹ (ester C=O) and 970 cm⁻¹ (trans C=C bend).
-
¹H NMR Spectroscopy: Appearance of new signals in the vinyl region (6-8 ppm) corresponding to the newly formed double bond.
Application II: Ylide-Initiated Radical Polymerization
The ylide derived from this compound can serve as a source of radicals to initiate the polymerization of vinyl monomers. This offers an alternative to conventional thermal or photoinitiators. The initiation mechanism is believed to involve the homolytic cleavage of the phosphorus-carbon ylidic bond or reaction with the monomer to generate initiating radicals.
Experimental Protocol: Radical Polymerization of Ethyl Acrylate
This protocol is based on the methodology reported for the polymerization of ethyl acrylate using a similar stabilized phosphonium ylide, p-nitrobenzyl triphenyl phosphonium ylide.[3]
Materials:
-
Ethyl acrylate (inhibitor removed)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous 1,4-Dioxane
-
Methanol
-
Nitrogen gas supply
-
Dilatometer or Schlenk tube for polymerization
Procedure:
-
Ylide Preparation: Prepare the ylide solution in a separate flask as described in the Wittig modification protocol, using anhydrous 1,4-dioxane as the solvent.
-
Polymerization Setup: In a dilatometer or Schlenk tube, add the desired amount of freshly distilled ethyl acrylate and anhydrous 1,4-dioxane.
-
Deoxygenate the monomer solution by bubbling with dry nitrogen for 20-30 minutes.
-
Initiation: Using a gas-tight syringe, inject the desired amount of the ylide initiator solution into the monomer solution under a nitrogen atmosphere.
-
Place the reaction vessel in a thermostated bath at 65 °C.
-
Monitor the progress of the polymerization by observing the decrease in volume in the dilatometer or by taking aliquots at different time intervals and determining the conversion gravimetrically.
-
Termination and Isolation: After the desired time or conversion, terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Filter the poly(ethyl acrylate) and dry it in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data Presentation
The molecular weight and polydispersity of the resulting polymer are expected to be dependent on the initiator concentration. The following table provides exemplary data based on typical outcomes for radical polymerization initiated by stabilized ylides.
| Entry | [Monomer]:[Initiator] Ratio | Polymerization Time (h) | Conversion (%) | M_n ( g/mol ) (Expected) | PDI (Expected) |
| 1 | 100:1 | 2 | 65 | ~6,500 | ~1.8 |
| 2 | 200:1 | 2 | 60 | ~12,000 | ~1.9 |
| 3 | 500:1 | 2 | 55 | ~27,500 | ~2.1 |
M_n = Number-average molecular weight; PDI = Polydispersity Index (M_w/M_n). This data is illustrative and actual results may vary based on experimental conditions.
Visualizations
Diagrams
Caption: Workflow for the Wittig modification of a polymer.
Caption: Workflow for ylide-initiated radical polymerization.
Caption: Proposed radical polymerization initiation pathway.
Conclusion
This compound is a versatile reagent in polymer chemistry. Beyond its classical application in the Wittig reaction for small molecule synthesis, it serves as a valuable tool for the functionalization of polymers and as a precursor to a stabilized ylide capable of initiating radical polymerization. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel polymeric architectures with tailored properties for a wide range of applications, from advanced materials to drug delivery systems. Careful control over reaction conditions and stoichiometric ratios will enable the synthesis of polymers with desired functionalities and molecular weight characteristics.
References
- 1. Phosphonium ylide/organoaluminum-based Lewis pairs for the highly efficient living/controlled polymerization of alkyl (meth)acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Polymerization of Methyl Methacrylate with the Carbon Tetrachloride/Dichlorotris- (triphenylphosphine)ruthenium(II)/Methylaluminum Bis(2,6-di-tert-butylphenoxide) Initiating System: Possibility of Living Radical Polymerization | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Microwave-Assisted Wittig Reaction of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for conducting the Wittig reaction of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride with various aldehydes under microwave irradiation. The use of microwave technology significantly accelerates reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2] The protocols outlined below are suitable for the synthesis of a variety of ethyl (E)-alkenoates, which are valuable intermediates in organic synthesis and drug development.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The reaction of stabilized ylides, such as the one derived from this compound, with aldehydes is known to predominantly yield the (E)-alkene isomer.[3] Microwave-assisted organic synthesis offers a powerful tool to enhance the efficiency of this transformation, providing rapid and uniform heating that can dramatically reduce reaction times from hours to minutes.[1][2] This approach is also amenable to solvent-free conditions, aligning with the principles of green chemistry.[1][4]
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the phosphorus ylide to the aldehyde, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. For stabilized ylides, the initial steps of the reaction are often reversible, allowing for thermodynamic control of the product distribution. This reversibility favors the formation of the more stable anti-oxaphosphetane, which subsequently decomposes to yield the (E)-alkene as the major product.[3]
Experimental Protocols
Two primary protocols are presented: a one-pot, solvent-free reaction and a two-step reaction with a pre-formed ylide.
Protocol 1: One-Pot, Solvent-Free Microwave-Assisted Wittig Reaction
This protocol is adapted from a highly stereoselective, one-pot procedure that utilizes basic alumina as both a solid support and a catalyst.[1] This method is environmentally friendly due to the absence of a solvent and simplifies the work-up procedure.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Basic alumina
-
Hexane
-
Ethyl acetate
-
Microwave reactor
-
Mortar and pestle
-
Round-bottom flask (50 mL)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reaction Mixture: In a mortar, thoroughly grind a mixture of the aldehyde (1.0 mmol), this compound (1.3 mmol), and basic alumina (3.0 g).
-
Microwave Irradiation: Transfer the ground mixture to a 50-mL round-bottom flask. Place the flask in a microwave reactor and irradiate at 700 W with a set temperature of 90°C for 30-50 minutes.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, allow the flask to cool to room temperature. The crude product mixture can be directly purified by silica gel column chromatography using a hexane:ethyl acetate (9:1) eluent system to afford the pure ethyl (E)-alkenoate.[1]
Protocol 2: Microwave-Assisted Wittig Reaction with Pre-formed Ylide
This protocol involves the initial formation of the ylide, followed by its reaction with the aldehyde under microwave irradiation.[2]
Materials:
-
This compound
-
A suitable base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Aldehyde
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
Ylide Formation: In a dry reaction vessel, suspend this compound (1.1 mmol) in an anhydrous solvent. Add a suitable base (1.0 mmol) and stir the mixture until the ylide, ethyl (triphenylphosphoranylidene)acetate, is formed.
-
Reaction with Aldehyde: To the ylide solution, add the aldehyde (1.0 mmol).
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture for 5-6 minutes.[2] The optimal power and temperature should be determined empirically for the specific substrate and microwave system.
-
Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up to remove the triphenylphosphine oxide and any remaining salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure ethyl (E)-alkenoate.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted Wittig reaction of stabilized ylides with various aromatic aldehydes.
Table 1: One-Pot, Solvent-Free Microwave-Assisted Wittig Reaction of in-situ Generated Ylide with Aromatic Aldehydes [1]
| Entry | Aldehyde | Time (min) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | 30 | 92 | >99:1 |
| 2 | 4-Methylbenzaldehyde | 35 | 94 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | 35 | 93 | >99:1 |
| 4 | 4-Chlorobenzaldehyde | 45 | 90 | >99:1 |
| 5 | 4-Bromobenzaldehyde | 45 | 91 | >99:1 |
| 6 | 4-Nitrobenzaldehyde | 50 | 88 | >99:1 |
| 7 | 2-Chlorobenzaldehyde | 50 | 85 | >99:1 |
Table 2: Microwave-Assisted Wittig Reaction of Ethyl (triphenylphosphoranylidene)acetate with Aromatic Aldehydes [2]
| Entry | Aldehyde | Time (min) | Yield (%) | Product |
| 1 | Benzaldehyde | 5 | 85 | Ethyl cinnamate |
| 2 | 4-Methylbenzaldehyde | 5 | 88 | Ethyl 4-methylcinnamate |
| 3 | 4-Methoxybenzaldehyde | 5 | 90 | Ethyl 4-methoxycinnamate |
| 4 | 4-Chlorobenzaldehyde | 6 | 82 | Ethyl 4-chlorocinnamate |
| 5 | 4-Bromobenzaldehyde | 6 | 84 | Ethyl 4-bromocinnamate |
| 6 | 4-Nitrobenzaldehyde | 6 | 80 | Ethyl 4-nitrocinnamate |
| 7 | 2-Nitrobenzaldehyde | 6 | 78 | Ethyl 2-nitrocinnamate |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the One-Pot, Solvent-Free Microwave-Assisted Wittig Reaction.
Caption: Workflow for the Two-Step Microwave-Assisted Wittig Reaction.
Conclusion
The microwave-assisted Wittig reaction of this compound provides a rapid, efficient, and highly stereoselective method for the synthesis of ethyl (E)-alkenoates. The one-pot, solvent-free protocol, in particular, offers significant advantages in terms of environmental impact and operational simplicity. These protocols are highly applicable in research and development settings, including the synthesis of pharmaceutical intermediates and other fine chemicals.
References
Application Notes and Protocols for Phase-Transfer Catalyzed Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of phase-transfer catalysis (PTC) in Wittig reactions with phosphonium salts for the synthesis of alkenes. This methodology offers significant advantages over traditional Wittig reactions, including the use of milder and less expensive bases, simplified product isolation, and often enhanced stereoselectivity.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] Traditionally, the generation of the ylide from its corresponding phosphonium salt requires strong bases such as n-butyllithium or sodium hydride in anhydrous organic solvents.[3] Phase-transfer catalysis provides a practical alternative by facilitating the reaction between reactants located in different phases, typically a solid or aqueous inorganic base and an organic solution of the phosphonium salt and the carbonyl compound.[4][5]
Under PTC conditions, a phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, transports an anion (e.g., hydroxide) from the aqueous or solid phase into the organic phase.[4][5] In the organic phase, the anion deprotonates the phosphonium salt to generate the phosphorus ylide in situ. The ylide then reacts with the aldehyde or ketone to form the alkene, regenerating the catalyst for another cycle.[4][6] This technique obviates the need for strictly anhydrous conditions and strong, hazardous bases, making the Wittig reaction more amenable to large-scale synthesis and greener chemical processes.[7]
Advantages of Phase-Transfer Catalysis in Wittig Reactions:
-
Milder Reaction Conditions: Utilizes solid or concentrated aqueous bases like NaOH, KOH, or K2CO3 instead of pyrophoric organometallic bases.[4][8]
-
Simplified Procedures: Often allows for one-pot syntheses with easier work-up procedures.[9]
-
Cost-Effectiveness: Employs inexpensive and readily available bases and catalysts.
-
Enhanced Safety: Avoids the use of hazardous and moisture-sensitive reagents.[7]
-
Improved Yields and Selectivity: In many cases, PTC can lead to higher yields and influence the stereochemical outcome of the olefination.[4][8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various phase-transfer catalyzed Wittig reactions, showcasing the influence of different catalysts, bases, solvents, and substrates on product yield and stereoselectivity.
Table 1: Solid-Liquid Phase-Transfer Catalyzed Wittig Reaction of Benzyltriphenylphosphonium Bromide and Benzaldehyde
| Entry | Base | Solvent | Catalyst (mol%) | Time (h) | Yield (%) | Z:E Ratio |
| 1 | K2CO3 | Dichloromethane | None | 24 | 85 | 55:45 |
| 2 | K2CO3 | Dichloromethane | Aliquat 336 (5) | 4 | 95 | 52:48 |
| 3 | K2CO3 | Toluene | 18-Crown-6 (5) | 6 | 92 | 60:40 |
| 4 | NaOH (solid) | Dichloromethane | None | 12 | 78 | 48:52 |
| 5 | NaOH (solid) | Dichloromethane | Tetrabutylammonium bromide (5) | 2 | 93 | 45:55 |
Data compiled from literature reports for illustrative purposes.
Table 2: Liquid-Liquid Phase-Transfer Catalyzed Wittig Reaction of Substituted Phosphonium Salts and Aldehydes
| Phosphonium Salt | Aldehyde | Base (aq.) | Organic Solvent | Catalyst | Yield (%) | Z:E Ratio |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% NaOH | Dichloromethane | None | 65 | E-isomer major |
| (Carbethoxymethyl)triphenylphosphonium bromide | 4-Nitrobenzaldehyde | sat. NaHCO3 | Ethyl Acetate | None | High | E-isomer major |
| 1,3-Dioxolan-2-ylmethyltriphenylphosphonium bromide | Benzaldehyde | 50% NaOH | Dichloromethane | None | 88 | 95:5 |
| Propyltriphenylphosphonium bromide | Benzaldehyde | K2CO3 (aq.) | Dichloromethane | None | - | Z-isomer major |
Data is illustrative and synthesized from multiple sources.[4][8][10]
Experimental Protocols
Protocol 1: Synthesis of trans-Stilbene via Liquid-Liquid PTC Wittig Reaction
This protocol describes the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride using a concentrated aqueous solution of sodium hydroxide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (CH2Cl2)
-
50% (w/v) Sodium hydroxide (NaOH) aqueous solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Iodine (I2)
-
95% Ethanol
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane (20 mL).
-
Ylide Generation and Reaction: While stirring vigorously, add the 50% NaOH solution (10 mL) dropwise to the organic mixture. The reaction mixture will typically develop a characteristic color change, indicating the formation of the ylide.
-
Reaction Monitoring: Continue to stir the biphasic mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Isomerization (Optional but Recommended): Transfer the dried dichloromethane solution to a clean round-bottom flask. Add a catalytic amount of iodine (a few crystals). Expose the solution to a light source (e.g., a 150-W light bulb) with stirring for 1 hour to facilitate the isomerization of the Z-stilbene to the more stable E-stilbene.[11]
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.
-
Purification: Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene as white crystals.
-
Characterization: Determine the yield and characterize the product by its melting point (expected for trans-stilbene: 123-125 °C) and spectroscopic methods (e.g., ¹H NMR, IR).[11]
Protocol 2: Synthesis of an Olefin via Solid-Liquid PTC Wittig Reaction
This protocol outlines a general procedure for the Wittig olefination using a solid base (potassium carbonate) and a phase-transfer catalyst.
Materials:
-
Appropriate triphenylphosphonium salt (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Anhydrous potassium carbonate (K2CO3), finely powdered (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (0.05 eq)
-
Anhydrous organic solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the triphenylphosphonium salt, the carbonyl compound, finely powdered anhydrous potassium carbonate, and the phase-transfer catalyst.
-
Reaction: Add the anhydrous organic solvent to the flask. Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-60 °C) as required.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material (carbonyl compound) is consumed. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the solid base and by-products. Wash the solid residue with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Mechanism of Phase-Transfer Catalyzed Wittig Reaction
Caption: Mechanism of the Phase-Transfer Catalyzed Wittig Reaction.
Experimental Workflow for PTC Wittig Reaction
Caption: General Experimental Workflow for a PTC Wittig Reaction.
References
- 1. A Solid‐State Intramolecular Wittig Reaction Enables Efficient Synthesis of Endofullerenes Including Ne@C60, 3He@C60, and HD@C60 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkynes as synthetic equivalents to stabilized Wittig reagents: intra- and intermolecular carbonyl olefinations catalyzed by Ag(I), BF3, and HBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sciepub.com [sciepub.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low reactivity of ketones in Wittig reactions with stabilized ylides
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low reactivity of ketones, particularly with stabilized ylides, in the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with a ketone and a stabilized ylide failing or giving very low yields?
A1: The low reactivity stems from two primary factors:
-
Electronic Effects: Stabilized ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion through resonance.[1][2] This increased stability makes the ylide less basic and, crucially, less nucleophilic.[2] For stabilized ylides, the initial nucleophilic attack on the carbonyl carbon is the slow, rate-determining step of the reaction.[3]
-
Steric Hindrance: Ketones are inherently more sterically hindered and less electrophilic than aldehydes. This steric bulk around the carbonyl carbon further impedes the approach of the already less reactive stabilized ylide, leading to slow or non-existent reactions.[3][4]
Q2: What is the most effective first step to troubleshoot a failed Wittig reaction between a ketone and a stabilized ylide?
A2: The most common and highly recommended alternative is to switch to the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction is specifically preferred for cases where the Wittig reaction is slow or gives poor yields, such as with sterically hindered ketones and stabilized ylides.[3][4]
Q3: How does the Horner-Wadsworth-Emmons (HWE) reaction overcome the limitations of the Wittig reaction for this specific substrate combination?
A3: The HWE reaction offers several key advantages over the traditional Wittig reaction in this context:
-
Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic, though less basic, than the analogous phosphonium ylides used in the Wittig reaction.[5][6] This enhanced nucleophilicity allows them to react efficiently with less reactive carbonyls like ketones.[6][7]
-
Reaction with Hindered Ketones: HWE reagents can successfully react with hindered ketones that are typically unreactive in Wittig reactions.[6]
-
Simplified Purification: A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt.[7][8] This byproduct can be easily removed from the reaction mixture by a simple aqueous extraction, which is often much easier than removing the triphenylphosphine oxide byproduct from a Wittig reaction.[7][8]
-
Stereoselectivity: The HWE reaction generally provides excellent stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene.[5][6][8]
Q4: Is it possible to optimize the original Wittig reaction conditions to force the reaction with a ketone to proceed?
A4: While the HWE reaction is the preferred route, some optimization of the Wittig conditions can be attempted, with caveats. Increasing the reaction temperature may provide enough energy to overcome the activation barrier. However, this can lead to side reactions, including decomposition of the ylide or the ketone. The choice of base and solvent can also influence the reaction, but these changes often do not overcome the fundamental issue of the ylide's low nucleophilicity.[9]
Q5: My reaction is proceeding, but the E/Z stereoselectivity is poor. What factors control the stereochemical outcome with stabilized ylides?
A5: The reaction of stabilized ylides is generally under thermodynamic control, which is why it predominantly yields the more stable (E)-alkene.[1][4][10] The initial addition of the ylide to the carbonyl is reversible, allowing the intermediates to equilibrate.[10] The reaction then proceeds through the lowest energy pathway to form the most stable oxaphosphetane intermediate, which in turn gives the (E)-alkene. Poor selectivity could indicate that this equilibration is not fully achieved or that steric factors in your specific substrates are influencing the transition states.
Troubleshooting Guide: Low or No Conversion
If you are experiencing low to no product formation, follow this logical workflow to diagnose and solve the issue.
Caption: A flowchart for troubleshooting low-yield Wittig reactions.
Data Summary
Table 1: Comparison of Wittig vs. HWE Reactions for Ketone Olefination
| Feature | Wittig Reaction (with Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reactivity with Ketones | Generally low to moderate; often fails.[3][11] | Good to excellent.[6][7] |
| Reactivity with Hindered Ketones | Very poor; typically fails.[3][4] | Can react successfully.[6] |
| Key Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt |
| Byproduct Removal | Often difficult (requires chromatography).[9][10] | Easy (water-soluble, removed by extraction).[7][8] |
| Typical Stereoselectivity | Predominantly (E)-alkene.[1][4] | Predominantly (E)-alkene.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phosphonate ester (1.1 equivalents).
-
Dissolve the phosphonate ester in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dimethoxyethane (DME).[7]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), in portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of gas ceases and the solution becomes clear or a uniform suspension.
-
-
Reaction with the Ketone:
-
Cool the solution of the phosphonate carbanion to 0 °C or the desired reaction temperature.
-
Slowly add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent via a syringe or dropping funnel.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may be complete within a few hours at room temperature or may require gentle heating.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the layers. Wash the organic layer with water and then with brine to remove the water-soluble phosphate byproduct.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude alkene product by flash column chromatography if necessary.
-
Diagram: Simplified Reaction Pathway Comparison
This diagram illustrates the key difference in the reagents and byproducts between the Wittig and HWE reactions.
Caption: Key reagent and byproduct differences in Wittig vs. HWE.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 10. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Wittig Reactions with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in Wittig reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What type of Wittig reagent is this compound?
A1: this compound is a precursor to a stabilized ylide . The presence of the electron-withdrawing ethoxycarbonyl group delocalizes the negative charge on the alpha-carbon of the corresponding ylide, increasing its stability.[1][2]
Q2: What is the expected stereochemical outcome when using this reagent?
A2: Due to its nature as a stabilized ylide, reactions with this compound predominantly yield the thermodynamically more stable (E)-alkene .[3][4] This high E-selectivity is a key feature of stabilized Wittig reagents.
Q3: What bases are suitable for deprotonating this compound?
A3: Since this phosphonium salt is relatively acidic, weaker bases can be employed for ylide formation compared to those required for non-stabilized ylides. Suitable bases include sodium hydride (NaH), sodium methoxide (NaOMe), and even milder bases like sodium bicarbonate (NaHCO₃) under certain conditions.[5] Strong bases such as n-butyllithium (n-BuLi) are generally not necessary and may lead to side reactions.
Q4: How does the choice of solvent affect the reaction?
A4: The Wittig reaction with stabilized ylides can be performed in a variety of solvents. Aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are common. Interestingly, for stabilized ylides, water has been shown to be an effective medium, in some cases even accelerating the reaction rate.[5][6] The choice of solvent can influence reaction time and yield.
Q5: My reaction is sluggish or gives a low yield. What are the possible causes?
A5: Low yields with stabilized ylides can result from several factors. Sterically hindered ketones are known to react slowly or not at all with stabilized ylides.[4][7] The aldehyde substrate may also be labile and prone to oxidation or polymerization.[4] Additionally, incomplete deprotonation of the phosphonium salt due to an inappropriate base or wet solvent can lead to poor results.
Q6: How can I remove the triphenylphosphine oxide byproduct from my product?
A6: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Several methods can be employed:
-
Crystallization: If your product is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility characteristics.
-
Column Chromatography: This is a standard method for separating the product from the byproduct.
-
Precipitation: Triphenylphosphine oxide is often less soluble in non-polar solvents like hexanes or diethyl ether. Adding such a solvent to a concentrated solution of the crude product can cause the byproduct to precipitate.
-
Complexation with Metal Salts: Triphenylphosphine oxide can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of the phosphonium salt. 2. Sterically hindered ketone substrate. 3. Decomposed or impure aldehyde. 4. Presence of water in the reaction. | 1. Ensure the use of an appropriate base (e.g., NaH, NaOMe). Ensure the base is fresh and active. 2. Consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction as an alternative for hindered ketones.[4] 3. Use freshly distilled or purified aldehyde. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Mixture of (E) and (Z) Isomers | 1. Presence of lithium salts. 2. Reaction conditions not fully optimized for stereoselectivity. | 1. Avoid lithium-containing bases (e.g., n-BuLi) if high (E)-selectivity is crucial, as lithium salts can decrease stereoselectivity.[5][8] 2. Refer to the data tables below to select solvent and base combinations that maximize (E)-selectivity. For instance, aqueous conditions have been shown to provide high E-selectivity.[5] |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Similar polarity of the product and byproduct. 2. Product is an oil or is highly soluble, making crystallization difficult. | 1. If standard chromatography fails, try precipitation of the byproduct from a non-polar solvent. 2. Consider forming a metal salt complex of the triphenylphosphine oxide (e.g., with ZnCl₂) to facilitate its removal by filtration. |
| Incomplete Consumption of Starting Aldehyde/Ketone | 1. Insufficient amount of Wittig reagent. 2. Low reactivity of the stabilized ylide with the carbonyl compound. | 1. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. |
Data Presentation
The following tables summarize the results of the Wittig reaction between ethyl (triphenylphosphoranylidene)acetate (the ylide derived from this compound) and various aldehydes under different solvent conditions.
Table 1: Wittig Reaction of Ethyl (triphenylphosphoranylidene)acetate with Benzaldehyde in Various Solvents
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | H₂O | 20 | 0.75 | 95 | >99:1 |
| 2 | CH₃OH | 20 | 0.5 | 98 | 91:9 |
| 3 | THF | 20 | 24 | 93 | 90:10 |
| 4 | CCl₄ | 20 | 24 | 88 | 91:9 |
Data sourced from El-Batta, A., et al. (2007). J. Org. Chem., 72(14), 5244-5259.[5]
Table 2: One-Pot Wittig Reaction of Various Aldehydes with Triphenylphosphine and Ethyl Bromoacetate in Aqueous NaHCO₃
| Entry | Aldehyde | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | Benzaldehyde | 0.75 | 98 | >99:1 |
| 2 | 4-Nitrobenzaldehyde | 0.75 | 99 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | 3 | 96 | 92:8 |
| 4 | 2-Thiophenecarboxaldehyde | 0.75 | 97 | >99:1 |
| 5 | Cyclohexanecarboxaldehyde | 3 | 85 | 94:6 |
Data sourced from El-Batta, A., et al. (2007). J. Org. Chem., 72(14), 5244-5259.[5]
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction in an Organic Solvent (THF)
This protocol describes a typical procedure for the Wittig reaction using sodium hydride as the base and tetrahydrofuran as the solvent.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Reaction with Carbonyl: After stirring at 0 °C for 1 hour, add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: One-Pot Wittig Reaction in Aqueous Sodium Bicarbonate
This environmentally friendly protocol is effective for stabilized ylides and various aldehydes.[5]
-
Reagent Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), triphenylphosphine (1.2 eq), and ethyl bromoacetate (1.2 eq).
-
Aqueous Medium: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, extract the mixture with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: General workflow for a Wittig reaction in an organic solvent.
Caption: Troubleshooting logic for low-yield Wittig reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Side reactions in Wittig olefination and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Wittig olefination.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.
-
For (Z)-Alkene Synthesis: Use a non-stabilized ylide (e.g., R = alkyl). These ylides are more reactive and typically react under kinetic control to favor the formation of the cis (or Z)-alkene.[1][2] Performing the reaction with salt-free ylides in aprotic solvents also enhances Z-selectivity. The presence of lithium salts can promote equilibration and decrease Z-selectivity.[3]
-
For (E)-Alkene Synthesis: Employ a stabilized ylide, which contains an electron-withdrawing group (e.g., ester, ketone). These ylides are less reactive, and the reaction is often reversible, allowing for equilibration to the more thermodynamically stable trans (or E)-alkene.[1][4]
For cases where a non-stabilized ylide is required to produce an (E)-alkene, the Schlosser modification can be employed. This method involves the in-situ epimerization of the intermediate betaine to the more stable trans-adduct before elimination.[4][5][6]
Q2: I am observing low to no yield with my sterically hindered ketone. What can I do to improve the reaction outcome?
A2: Sterically hindered ketones can be challenging substrates for the Wittig reaction, often leading to slow reaction rates and poor yields, especially with stabilized ylides.[4][5]
Consider the Horner-Wadsworth-Emmons (HWE) reaction as a powerful alternative. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, which often leads to better yields with hindered carbonyls.[4][7] The HWE reaction typically shows excellent E-selectivity.[8]
Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?
A3: The removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, can be challenging due to its polarity and solubility in many organic solvents.[7] Several methods can be employed for its removal:
-
Crystallization: TPPO is often a crystalline solid and can sometimes be removed by precipitation from a suitable solvent system, such as a mixture of a polar solvent (to dissolve the product) and a non-polar solvent (to precipitate the TPPO).[9][10]
-
Filtration through a Silica Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively remove the more polar TPPO.[9][11][12]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). These complexes can be precipitated and removed by filtration.[9][10][12]
Q4: My starting material contains a base-sensitive functional group. How can I perform the Wittig reaction without causing decomposition?
A4: The strong bases typically used to generate non-stabilized ylides can be problematic for substrates with base-sensitive functional groups. Several strategies can mitigate this issue:
-
Use of Milder Bases: For stabilized or semi-stabilized ylides, weaker bases such as sodium carbonate or triethylamine may be sufficient for deprotonation.
-
"Salt-Free" Conditions: The presence of lithium salts can increase the basicity of the ylide. Using potassium-based bases like potassium bis(trimethylsilyl)amide (KHMDS) can generate a less basic ylide.
-
One-Pot Wittig: For certain substrates like alpha-halo carbonyls and benzylic halides, the Wittig reagent can be generated in the presence of a moderate or weak base, allowing for a one-pot reaction with the aldehyde or ketone.[13]
-
Tandem Oxidation-Wittig Process: To avoid issues with labile aldehydes, the aldehyde can be generated in situ from the corresponding alcohol, followed by an immediate Wittig reaction.[4] This approach can also be performed biocatalytically in water.[14][15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor E/Z Selectivity | Ylide type and reaction conditions are not optimized for the desired isomer. | To favor the (Z)-alkene , use a non-stabilized ylide under salt-free conditions. To favor the (E)-alkene , use a stabilized ylide or employ the Schlosser modification for non-stabilized ylides.[1][4][5] |
| Low or No Yield with Hindered Ketones | Steric hindrance is preventing the reaction from proceeding efficiently. | Switch to the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes more nucleophilic phosphonate carbanions that are more effective with hindered substrates.[4][7] |
| Difficulty Removing TPPO Byproduct | TPPO has similar solubility to the desired product. | Try precipitating the TPPO by adding a non-polar solvent, filtering through a silica plug, or complexing the TPPO with a metal salt like ZnCl₂ for removal by filtration.[9][10][11][12] |
| Decomposition of Base-Sensitive Substrate | The strong base used to generate the ylide is reacting with a sensitive functional group. | Use a milder base if possible, employ "salt-free" conditions to reduce ylide basicity, or consider a tandem oxidation-Wittig approach to minimize the exposure of a sensitive aldehyde to the reaction conditions.[4][13] |
Experimental Protocols
Protocol 1: The Schlosser Modification for (E)-Alkene Synthesis
This protocol is designed to favor the formation of the (E)-alkene from a non-stabilized ylide.
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.0 equiv) in anhydrous diethyl ether or THF at -78 °C. Add a solution of phenyllithium (1.0 equiv) dropwise. Stir the resulting ylide solution for 30 minutes at this temperature.
-
Reaction with Carbonyl: Add a solution of the aldehyde (1.0 equiv) in the same anhydrous solvent, pre-cooled to -78 °C, dropwise to the ylide solution. Stir the reaction mixture for 1 hour at -78 °C.
-
Betaine Epimerization: Add a second equivalent of phenyllithium (1.0 equiv) at -78 °C and stir for an additional 30 minutes. This deprotonates the betaine intermediate.
-
Protonation and Elimination: Add a proton source, such as pre-cooled methanol or a saturated aqueous solution of ammonium chloride, to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the (E)-alkene.
Protocol 2: Removal of TPPO using Zinc Chloride
This protocol is effective for removing TPPO from a crude reaction mixture.[9][10]
-
Solvent Exchange: After the Wittig reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the crude residue in ethanol.
-
Precipitation: Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add this solution (2 equivalents relative to the triphenylphosphine used) to the ethanolic solution of the crude product at room temperature.
-
Stirring and Filtration: Stir the mixture for a few hours. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Collect the precipitate by filtration.
-
Purification: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by standard methods if necessary.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for Hindered Ketones
This protocol is an alternative to the Wittig reaction for reacting with sterically hindered ketones.[17][18][19]
-
Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C. Add a strong base such as n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.
-
Reaction with Ketone: Add a solution of the hindered ketone (1.0 equiv) in anhydrous THF dropwise to the phosphonate anion solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The aqueous layer will contain the water-soluble phosphate byproduct.[7] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Troubleshooting Guide
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. shenvilab.org [shenvilab.org]
- 12. Workup [chem.rochester.edu]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Tandem one-pot biocatalytic oxidation and Wittig reaction in water - American Chemical Society [acs.digitellinc.com]
- 15. Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Purification of alkenes from Wittig reactions by chromatography-free methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of alkenes from Wittig reactions, focusing on chromatography-free methods. The primary byproduct of concern is triphenylphosphine oxide (TPPO), which can often be difficult to separate from the desired alkene product.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography-free methods for removing triphenylphosphine oxide (TPPO) after a Wittig reaction?
A1: The most common chromatography-free methods for TPPO removal include:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.
-
Metal Salt Complexation: Forming an insoluble complex of TPPO with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[1][2][3]
-
Conversion to an Insoluble Salt: Reacting TPPO with reagents like oxalyl chloride to form an insoluble chlorophosphonium salt.[4][5]
-
Filtration through a Silica Plug: A rapid method for non-polar products where the polar TPPO is adsorbed onto a short column of silica gel.[2][3][5][6]
-
Use of Polymeric Reagents: Employing phosphine reagents on a solid support, allowing for the easy removal of byproducts by filtration.[7][8]
Q2: My alkene product is non-polar. What is the simplest way to remove TPPO without column chromatography?
A2: For stable, non-polar products, filtration through a plug of silica gel is often the simplest and most effective method.[2][5][6] The crude reaction mixture is dissolved in a minimal amount of a non-polar solvent (e.g., pentane, hexane, or a mixture with diethyl ether) and passed through a short column of silica gel. The non-polar alkene will elute with the solvent, while the highly polar TPPO will be retained on the silica.
Q3: My product is polar, making separation from TPPO by standard chromatography difficult. What are my options?
A3: When the alkene product is polar, precipitating the TPPO is the most effective strategy. This can be achieved by forming an insoluble complex with metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][3][9] These methods are advantageous as they can often be performed in polar organic solvents.[1][10][11]
Q4: I want to avoid chromatography altogether for a large-scale reaction. Which methods are most suitable?
A4: For large-scale reactions where chromatography is not feasible, precipitation methods are highly recommended. The formation of an insoluble TPPO-metal salt complex (e.g., with ZnCl₂) or conversion of TPPO to an insoluble chlorophosphonium salt with oxalyl chloride are designed to be chromatography-free.[4][12] These methods rely on simple filtration to remove the TPPO derivative.[12]
Q5: Are there alternative Wittig reagents that simplify purification?
A5: Yes, using polymeric Wittig reagents is an excellent strategy for simplifying purification.[8] These reagents are solid-supported, meaning the phosphine portion is attached to a polymer backbone. After the reaction, the polymer-bound TPPO can be easily removed by filtration, leaving the desired alkene in solution.[8] This approach can lead to excellent yields of highly pure products.
Troubleshooting Guide
| Issue | Underlying Principle | Solution |
| My product and TPPO are co-eluting during column chromatography. | The polarity of your product and TPPO are too similar for effective separation on silica gel. | Change the Polarity of the Impurity: Convert the TPPO into a more polar or insoluble derivative. Options include precipitation with a non-polar solvent, complexation with a metal salt (e.g., ZnCl₂), or reaction with oxalyl chloride to form an insoluble salt.[3][4] |
| Precipitation of TPPO with a non-polar solvent is incomplete. | The solubility of TPPO in your solvent system is still too high, or your product is co-precipitating. | Optimize the Solvent System and Temperature: Use a more non-polar "anti-solvent" like pentane or hexane.[3] Ensure you are using a minimal amount of the initial, more polar solvent. Cooling the mixture in an ice bath or refrigerator can further decrease TPPO solubility and promote crystallization.[3] |
| The TPPO-metal salt complex is not precipitating. | The solvent may not be optimal, or the concentration of reactants is too low. The choice of metal salt can also be crucial. | Adjust Solvent and Concentration: Precipitation with ZnCl₂ works well in polar solvents like ethanol.[10] If your reaction was in a non-polar solvent, you may need to perform a solvent exchange.[3][9] Ensure you are using a sufficiently concentrated solution. Scraping the inside of the flask can help induce precipitation.[3] Consider trying a different metal salt, such as CaBr₂.[9] |
| My product is not stable to the purification conditions. | Reagents like oxalyl chloride can be harsh and may not be compatible with sensitive functional groups in your product. | Choose a Milder Method: If your product is acid-sensitive, avoid methods involving oxalyl chloride. Precipitation with non-polar solvents or metal salt complexation are generally milder alternatives. For very sensitive compounds, filtration through a silica plug (if the product is non-polar) is a very gentle option. |
| I am using a polymeric reagent, but the reaction is sluggish. | Solid-phase reactions can sometimes be slower than their solution-phase counterparts due to diffusion limitations. | Optimize Reaction Conditions: Ensure adequate stirring to maintain good contact between the polymer and the dissolved reagents. A moderate increase in temperature may also improve the reaction rate. |
Quantitative Data Summary
The following tables summarize quantitative data for various chromatography-free purification methods.
Table 1: Purification of Alkenes via Precipitation of TPPO-Metal Salt Complexes
| Metal Salt | Solvent | TPPO Removal Efficiency | Notes | Reference |
| ZnCl₂ | Ethanol | High | Effective for a range of polar functional groups. | [1][10] |
| MgCl₂ | Not Specified | Good | Used to obtain 3β-Br-UDCMe with good purity. | [1] |
| CaBr₂ | Toluene/Heptane | >99% | Effective and cost-efficient for large-scale applications. | [9] |
Table 2: Purification of Alkenes via Conversion of TPPO to an Insoluble Salt
| Reagent | Solvent | Product Yield | Notes | Reference |
| Oxalyl Chloride | Dichloromethane | Up to >95% | A mild and convenient method. | [4] |
Table 3: Purification of Alkenes Using Polymeric Wittig Reagents
| Aldehyde | α-Halo Carbonyl | Product | Yield | Reference |
| 4-Nitrobenzaldehyde | Ethyl bromoacetate | Ethyl 4-nitrocinnamate | 96% | |
| 3-Phenyl-2-propenal | Ethyl bromoacetate | Ethyl 5-phenyl-2,4-pentadienoate | 97% | |
| Piperonal | 1-Bromo-2-pentanone | 1-(1,3-Benzodioxol-5-yl)-1-hexen-3-one | 95% | |
| Piperonal | N,N-Diethyl-2-bromoacetamide | 3-(1,3-Benzodioxol-5-yl)-N,N-diethyl-2-propenamide | 92% |
Experimental Protocols
Protocol 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
-
Reaction Workup: After the Wittig reaction is complete, perform a standard aqueous workup if necessary. Concentrate the organic phase under reduced pressure to obtain the crude product containing the alkene and TPPO.
-
Solvent Exchange (if necessary): If the crude residue is not in a polar solvent, dissolve it in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of the crude product at room temperature, add the 1.8 M ZnCl₂ solution (approximately 1.2 equivalents relative to triphenylphosphine used in the Wittig reaction).
-
Induce Crystallization: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. If precipitation is slow, gently scraping the inside of the flask with a glass rod can help initiate crystallization.[3]
-
Isolation: Filter the mixture through a pad of Celite® or filter paper to remove the precipitated complex.
-
Final Purification: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[10] Filter and concentrate the filtrate to obtain the purified alkene.
Protocol 2: Conversion of TPPO to an Insoluble Salt with Oxalyl Chloride
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure.
-
Dissolution: Dissolve the crude residue in a suitable solvent such as dichloromethane.
-
Reaction with Oxalyl Chloride: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.1 equivalents relative to triphenylphosphine) dropwise.
-
Formation of Precipitate: Stir the mixture at 0 °C for 30 minutes. An insoluble chlorophosphonium salt will precipitate out of the solution.
-
Isolation: Filter the mixture to remove the precipitate.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified alkene.
Protocol 3: Filtration through a Silica Plug
-
Preparation of the Crude Mixture: Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Suspension in Non-Polar Solvent: Suspend the residue in a non-polar solvent system, such as pentane, hexane, or a mixture of hexane and diethyl ether (e.g., 9:1).[2][3]
-
Preparation of the Silica Plug: Prepare a short column of silica gel in a sintered glass funnel or a chromatography column. The height of the silica should be approximately 2-3 inches.
-
Elution: Carefully load the suspension of the crude product onto the top of the silica plug.
-
Collection: Elute the product with the same non-polar solvent system, collecting the filtrate. The more polar TPPO will remain adsorbed at the top of the silica plug.[5][6]
-
Final Step: Concentrate the collected filtrate under reduced pressure to obtain the purified alkene. This process may need to be repeated to achieve high purity.[5][6]
Visualizations
Caption: Troubleshooting workflow for selecting a chromatography-free purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Workup [chem.rochester.edu]
- 6. shenvilab.org [shenvilab.org]
- 7. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E/Z Stereoselectivity in Wittig Reactions with Stabilized Ylides
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for controlling E/Z stereoselectivity in Wittig reactions involving stabilized ylides.
Frequently Asked Questions (FAQs)
Q1: Why do stabilized ylides predominantly form (E)-alkenes?
Stabilized ylides, which typically contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, generally react with aldehydes under kinetic control to favor the (E)-alkene. The widely accepted mechanism for salt-free Wittig reactions involves a [2+2] cycloaddition to form an oxaphosphetane intermediate.[1] For stabilized ylides, this step is largely irreversible.[2] The transition state leading to the anti-oxaphosphetane (which decomposes to the (E)-alkene) is lower in energy than the transition state for the syn-oxaphosphetane (which leads to the (Z)-alkene). This preference is attributed to favorable dipole-dipole interactions between the ylide and the aldehyde in the (E)-selective transition state.[3][4][5]
Q2: What are the primary factors that influence the E/Z selectivity?
Several factors can significantly impact the E/Z ratio of the final alkene product:
-
Ylide Structure: The nature of the stabilizing group and the substituents on the phosphorus atom are critical. Ylides stabilized by ester or ketone groups are strongly (E)-selective.[6]
-
Reaction Conditions: The choice of solvent, reaction temperature, and the presence of salts can modulate the stereochemical outcome.
-
Presence of Salts: Lithium salts (Li⁺) are known to have a profound, and often detrimental, effect on selectivity. They can catalyze the equilibration of intermediates, leading to a loss of stereoselectivity, a phenomenon known as "stereochemical drift."[7][8] Therefore, "salt-free" conditions are highly recommended for achieving high stereoselectivity.[1][9]
-
Additives: In specific cases, such as reactions with α-alkoxyaldehydes, catalytic amounts of a weak acid like benzoic acid can significantly improve (E)-selectivity.[10]
Q3: Is it possible to obtain the (Z)-alkene with a stabilized ylide?
Achieving high (Z)-selectivity with a standard stabilized ylide is inherently difficult due to the strong thermodynamic and kinetic preference for the (E)-isomer. While some specific substrates or conditions might unexpectedly yield more of the Z-isomer, this is not the general rule. For reliable synthesis of (Z)-α,β-unsaturated esters, alternative methods such as the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction are typically employed.
Q4: My reaction is sluggish or fails with a ketone. Why?
Stabilized ylides are less reactive than their non-stabilized counterparts.[7] This reduced reactivity can lead to slow or unsuccessful reactions, particularly with sterically hindered ketones. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, is often a superior alternative for producing (E)-alkenes.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Poor (E)-Selectivity | Presence of Lithium Salts: Lithium ions from bases like n-BuLi or from additives (e.g., LiBr) can decrease selectivity by allowing intermediates to equilibrate. | Use salt-free bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KHMDS). Ensure all reagents and glassware are free from lithium salt contamination.[11][12] |
| Inappropriate Solvent: Solvent polarity can influence transition state energies. | Screen different solvents. Aprotic, non-polar solvents like toluene or THF are often effective for high selectivity under salt-free conditions. | |
| Substrate Effects: Aldehydes with coordinating groups (e.g., α-alkoxyaldehydes) can exhibit poor selectivity. | For α-alkoxyaldehydes, consider adding a catalytic amount of benzoic acid (10-20 mol%) to the reaction mixture.[10] | |
| Low Reaction Yield | Sterically Hindered Reactants: If either the aldehyde/ketone or the ylide is sterically bulky, the reaction rate can be significantly reduced. | Increase the reaction time and/or temperature. For highly hindered ketones, consider using the more reactive Horner-Wadsworth-Emmons reaction.[6] |
| Incomplete Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt. | Ensure the base is sufficiently strong for the specific phosphonium salt. For stabilized ylides, weaker bases like NaHCO₃ (in aqueous media) or K₂CO₃ can be effective, but stronger bases may be needed in other solvents.[13] | |
| Difficult Product Purification: The triphenylphosphine oxide (TPPO) byproduct can be challenging to separate from the desired alkene. | TPPO can sometimes be precipitated by adding a non-polar solvent like hexane or a mixture of ether and hexane and then removed by filtration. Alternatively, chromatography on silica gel is a standard purification method. | |
| Reaction Not Proceeding | Insufficient Reactivity: The stabilized ylide may not be reactive enough for the specific carbonyl compound (especially ketones). | Increase the reaction temperature. If selectivity is not a concern, a less stabilized (more reactive) ylide could be used. |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | Select a solvent in which both the ylide and the carbonyl compound are soluble. Gentle heating may improve solubility. |
Quantitative Data on Reaction Parameters
The following tables summarize the effects of different reaction parameters on the E/Z selectivity.
Table 1: Effect of Aldehyde and Ylide Structure on E/Z Ratio in an Aqueous Medium
This table illustrates the high (E)-selectivity achieved in a one-pot aqueous Wittig reaction using sodium bicarbonate as the base. Note the drop in selectivity with the less bulky nitrile-stabilized ylide.
| Entry | Aldehyde (R¹) | Ylide Stabilizer (R²) | % Yield | E:Z Ratio |
| 1 | Phenyl | -CO₂Me | 46.5 | 95.5 : 4.5 |
| 2 | 2-Thiophenyl | -CO₂Me | 54.9 | 99.8 : 0.2 |
| 3 | 4-Methoxyphenyl | -CO₂Me | 55.8 | 93.1 : 6.9 |
| 4 | Phenyl | -CN | 56.9 | 58.8 : 41.2 |
| Data adapted from a study on green Wittig reactions in aqueous NaHCO₃.[13] |
Experimental Protocols
Protocol 1: General Salt-Free Wittig Reaction for High (E)-Selectivity
This protocol is designed to maximize (E)-selectivity by avoiding lithium salts.
-
Phosphonium Salt Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene. Add the appropriate α-haloester (e.g., ethyl bromoacetate, 1.0 eq.). Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, collect the resulting white phosphonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Formation and Reaction:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dried phosphonium salt (1.1 eq.).
-
Add anhydrous THF or toluene via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a 1M solution of a salt-free base, such as sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.05 eq.). Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in the same anhydrous solvent dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the (E) and (Z) isomers and remove triphenylphosphine oxide.
-
Protocol 2: Benzoic Acid-Catalyzed Wittig Reaction for α-Alkoxyaldehydes
This modified protocol improves (E)-selectivity for challenging substrates like α-alkoxyaldehydes.[10]
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the α-alkoxyaldehyde (1.0 eq.), the stabilized phosphorane (e.g., (methoxycarbonylmethylene)tributylphosphorane, 1.2 eq.), and benzoic acid (0.2 eq.) in anhydrous toluene.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to afford the highly enriched (E)-alkene.
-
Visualizations
Factors Influencing (E)-Selectivity
Caption: Logical relationship of key factors for achieving high E-selectivity.
Wittig Reaction Mechanism for Stabilized Ylides
Caption: Simplified mechanism showing the kinetically favored E-selective pathway.
Experimental Workflow for a Salt-Free Wittig Reaction
Caption: Step-by-step workflow for a high E-selectivity Wittig reaction.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. sciepub.com [sciepub.com]
Common experimental errors in setting up a Wittig reaction
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental errors and optimize their olefination procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in a Wittig reaction?
A1: Low or no yield in a Wittig reaction can stem from several factors throughout the experimental process. The primary culprits often involve the reagents, reaction conditions, or the nature of the substrates themselves.
-
Reagent Quality and Preparation:
-
Phosphonium Salt: The synthesis of the phosphonium salt via an SN2 reaction is most efficient with primary alkyl halides.[1][2][3] Secondary halides are often inefficient, leading to poor salt formation and, consequently, low ylide generation.[3][4]
-
Base: The base used to deprotonate the phosphonium salt may be inappropriate or degraded. Strong bases like n-butyllithium (n-BuLi) are required for non-stabilized ylides and are highly sensitive to moisture and air.[1][5] Weaker, solid bases like potassium tert-butoxide (KOtBu) can degrade upon storage; using a fresh bottle is often recommended.[6]
-
Ylide Instability: Non-stabilized ylides are reactive and can be sensitive to air and water, which decompose them into hydrocarbons and phosphine oxides.[1][7] Therefore, these reactions must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[1]
-
Carbonyl Substrate: Aldehydes can be labile and may oxidize, polymerize, or decompose, especially if impure or not handled correctly.[4][8]
-
-
Reaction Conditions:
-
Incomplete Ylide Formation: Insufficient reaction time or incorrect temperature during the deprotonation step can lead to incomplete formation of the ylide. A characteristic color change (often to deep red or orange) typically indicates ylide formation.[9]
-
Side Reactions with Substrates: If the carbonyl compound or the phosphonium salt has other acidic protons, the base may be consumed in unintended deprotonation events. For example, substrates with acidic functional groups like phenols can protonate the ylide or consume the base.[6] Similarly, using highly acidic carbonyl compounds like acetoacetic acid derivatives can lead to deprotonation at the alpha-carbon instead of the Wittig reaction.[10]
-
-
Substrate Reactivity:
Q2: How can I control the stereoselectivity (E/Z ratio) of the alkene product?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide and the reaction conditions.[9]
-
Ylide Type:
-
Non-stabilized Ylides (e.g., R = alkyl group) are more reactive and typically react under kinetic control to favor the formation of Z-alkenes.[7][9][12]
-
Stabilized Ylides (e.g., R = ester, ketone, phenyl) are less reactive due to resonance stabilization of the carbanion.[4] They react more slowly, often allowing for equilibration of intermediates, which leads predominantly to the thermodynamically more stable E-alkene.[4][11][12]
-
-
Reaction Conditions:
-
Solvents: Solvent polarity can have a significant effect. For non-stabilized ylides, nonpolar solvents tend to enhance Z-selectivity, while polar solvents can increase the proportion of the E-isomer.[13][14]
-
Additives (Lithium Salts): The presence of lithium salts (e.g., from using n-BuLi as the base) can decrease Z-selectivity by affecting the stability and equilibration of reaction intermediates.[4][8] Running the reaction under "salt-free" conditions can improve the Z:E ratio for non-stabilized ylides.[8][15]
-
Schlosser Modification: Forcing the formation of the E-alkene from non-stabilized ylides can be achieved using the Schlosser modification. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures, which allows it to equilibrate to a more stable form that ultimately yields the E-alkene.[4][11]
-
Q3: The purification of my product is difficult due to the triphenylphosphine oxide byproduct. How can I remove it effectively?
A3: Triphenylphosphine oxide (Ph₃P=O) is the most common side product and its removal is a notorious challenge because it often has similar solubility and chromatographic properties to the desired alkene product.[9][16] Several strategies can be employed for its removal.
-
Standard Purification Methods:
-
Column Chromatography: This is a widely used method but can be difficult due to the similar polarities of the product and the byproduct.[9]
-
Crystallization/Precipitation: If the desired alkene is a solid, recrystallization can be effective.[9] Alternatively, Ph₃P=O can sometimes be precipitated by adding a nonpolar solvent like hexane or ether, in which it is poorly soluble, while the alkene remains in solution.[9]
-
-
Chemical Treatment:
-
Oxidation of Excess PPh₃: If unreacted triphenylphosphine (PPh₃) is present, it can be oxidized to Ph₃P=O using hydrogen peroxide during the workup, which simplifies the purification to removing a single phosphorus byproduct.[17]
-
Complexation: Triphenylphosphine oxide can be complexed with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to form an insoluble complex that can be filtered off.
-
-
Alternative Reactions:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a popular alternative that uses phosphonate esters instead of phosphonium salts. The resulting phosphate byproduct is water-soluble and easily removed by an aqueous extraction, simplifying purification significantly.[9]
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment.
| Problem | Possible Cause | Recommended Solution |
| No reaction (starting materials recovered) | 1. Inactive base (e.g., old KOtBu, n-BuLi exposed to air/moisture).[6] 2. Ylide not formed (no color change observed). 3. Sterically hindered ketone with a stabilized ylide.[3][4] 4. Insufficiently acidic phosphonium salt for the base used. | 1. Use a fresh bottle of base or titrate the n-BuLi solution. 2. Ensure anhydrous/inert conditions. Stir the phosphonium salt with the base for a sufficient time (e.g., 30-60 min) before adding the carbonyl.[10] 3. Use a more reactive, non-stabilized ylide or switch to the HWE reaction.[4] 4. Use a stronger base. Check the pKa of the C-H bond adjacent to the phosphorus. |
| Low Yield | 1. Wet solvent or glassware, especially when using strong bases.[1] 2. Aldehyde has polymerized or oxidized.[4][8] 3. Side reaction (e.g., deprotonation of an acidic substrate).[6][10] 4. Inefficient purification leading to product loss.[18] | 1. Flame-dry glassware and use freshly distilled anhydrous solvents. 2. Use freshly distilled or purified aldehyde. Consider an in-situ oxidation-Wittig process.[8] 3. Protect acidic functional groups (e.g., phenols) before the reaction.[6] Choose a different retrosynthetic disconnection if the carbonyl is too acidic.[10] 4. Try precipitating Ph₃P=O from a non-polar solvent or use the HWE reaction for easier workup.[9] |
| Incorrect E/Z Ratio | 1. Ylide stability does not match the desired outcome (e.g., using a stabilized ylide to get a Z-alkene).[12] 2. Presence of lithium salts affecting selectivity.[8] 3. Incorrect solvent polarity.[13] | 1. Choose the appropriate ylide type: non-stabilized for Z-alkenes, stabilized for E-alkenes. 2. For high Z-selectivity, use a sodium- or potassium-based base (e.g., NaH, KHMDS) to create "salt-free" conditions. 3. For non-stabilized ylides, use non-polar solvents like toluene or THF for higher Z-selectivity.[13][14] |
| Multiple products observed by TLC/NMR | 1. Mixture of E/Z isomers. 2. Unreacted starting material and Ph₃P=O byproduct.[9] 3. Side products from unintended reactions. | 1. Optimize conditions for stereoselectivity (see above). 2. Allow the reaction to run longer or use a slight excess of the ylide. Optimize purification. 3. Re-evaluate substrate compatibility with the strong base and nucleophilic ylide. |
Data Summary Tables
Table 1: Effect of Ylide Type on Stereoselectivity
| Ylide Type | Substituent on Ylide Carbon (R) | Reactivity | Predominant Alkene Isomer |
| Non-stabilized | Alkyl, H | High | Z-alkene (Kinetic Product)[7] |
| Semi-stabilized | Aryl, Alkenyl | Moderate | Mixture of E and Z[19] |
| Stabilized | -CO₂R, -CHO, -CN, -Ph | Low | E-alkene (Thermodynamic Product)[11] |
Table 2: Common Bases for Ylide Generation
| Base | Typical Solvent | Suitable for Ylide Type | Notes |
| n-Butyllithium (n-BuLi) | Anhydrous THF, Diethyl Ether | Non-stabilized, Semi-stabilized | Very strong base; requires strictly anhydrous and inert conditions.[5] |
| Sodium Hydride (NaH) | Anhydrous THF, DMSO | Stabilized, some Semi-stabilized | Strong base; easier to handle than n-BuLi but still requires inert conditions. |
| Potassium tert-butoxide (KOtBu) | Anhydrous THF | Stabilized, some Non-stabilized | Strong, non-nucleophilic base. Can be used for some less acidic phosphonium salts.[20] |
| Sodium Hydroxide (NaOH) | Dichloromethane/Water (Phase Transfer) | Stabilized (with activating groups) | Used for activated ylides that are sufficiently acidic.[11] |
Experimental Protocols & Workflows
Workflow for a Typical Wittig Reaction
Caption: General experimental workflow for setting up a Wittig reaction.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide (using n-BuLi)
Objective: Synthesize (Z)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride (dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Benzaldehyde (freshly distilled)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add benzyltriphenylphosphonium chloride (1.05 eq.) to the flask, followed by anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add the n-BuLi solution (1.0 eq.) dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of benzaldehyde (1.0 eq.) in anhydrous THF.
-
Add the benzaldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the (Z)-stilbene from triphenylphosphine oxide and any (E)-stilbene.
Troubleshooting Logic for a Failed Reaction
Caption: Decision tree for troubleshooting a failed Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction Practice Problems [chemistrysteps.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. wittig_reaction [chemeurope.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. reddit.com [reddit.com]
- 18. delval.edu [delval.edu]
- 19. total-synthesis.com [total-synthesis.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Effect of temperature on the stereochemical outcome of the Wittig reaction
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of this powerful olefination reaction, with a specific focus on the effect of temperature on its stereochemical outcome.
Troubleshooting Guides
Issue: Low Z:E Selectivity in Your Wittig Reaction
Potential Cause: The reaction temperature may not be optimal for achieving high stereoselectivity for your specific ylide and substrate. The stereochemical outcome of the Wittig reaction is often governed by kinetic versus thermodynamic control, which is highly dependent on temperature.
Solutions:
-
For Unstabilized Ylides (typically Z-selective):
-
Decrease the Reaction Temperature: Lower temperatures generally favor the kinetic product, which for unstabilized ylides is the Z-alkene. The formation of the cis-oxaphosphetane intermediate, leading to the Z-alkene, is often faster at lower temperatures.
-
Consider the Schlosser Modification: If the E-alkene is desired from an unstabilized ylide, the Schlosser modification, which involves the use of phenyllithium at low temperatures (e.g., -78 °C), can be employed to favor the formation of the E-alkene.[1]
-
-
For Stabilized Ylides (typically E-selective):
-
Increase the Reaction Temperature: Higher temperatures can promote the equilibration of the intermediates, favoring the formation of the more thermodynamically stable trans-oxaphosphetane, which leads to the E-alkene.[2]
-
Increase Reaction Time: Along with higher temperatures, longer reaction times can also favor the thermodynamic product.
-
Issue: Unexpected Stereochemical Outcome
Potential Cause: The reaction may not be under the expected kinetic or thermodynamic control. This can be influenced by factors other than temperature, such as the solvent, the presence of lithium salts, and the specific nature of the ylide and aldehyde.
Solutions:
-
Review Your Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the stereochemical outcome. Aprotic, non-polar solvents often favor Z-selectivity with unstabilized ylides.
-
Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. If high Z-selectivity is desired with an unstabilized ylide, ensure your reaction is performed under lithium-salt-free conditions.
-
-
Verify the Ylide Type: Ensure you have correctly classified your ylide as stabilized, semi-stabilized, or unstabilized, as this is a primary determinant of the expected stereochemical outcome.
-
Control Temperature Carefully: Use a cryostat or a well-controlled oil bath to maintain a consistent temperature throughout the reaction. Fluctuations in temperature can lead to a mixture of kinetic and thermodynamic products.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the Z/E ratio in a Wittig reaction?
The effect of temperature on the Z/E ratio depends on the type of ylide used. For unstabilized ylides, which typically favor the Z-alkene, lower temperatures enhance this selectivity by favoring the kinetically controlled pathway. For stabilized ylides, which generally yield the E-alkene, higher temperatures can increase the E-selectivity by allowing the reaction to reach thermodynamic equilibrium, favoring the more stable E-product.
Q2: What is the theoretical basis for temperature influencing the stereochemistry of the Wittig reaction?
The influence of temperature is rooted in the principles of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is often irreversible. The product distribution is determined by the relative rates of formation of the diastereomeric intermediates (oxaphosphetanes). The intermediate that forms faster (has a lower activation energy) will be the major product. For unstabilized ylides, the cis-oxaphosphetane (leading to the Z-alkene) is generally formed faster.
-
Thermodynamic Control: At higher temperatures, the formation of the intermediates can become reversible. This allows for equilibration between the less stable and more stable intermediates. The product distribution will then reflect the relative thermodynamic stabilities of the intermediates. For stabilized ylides, the trans-oxaphosphetane (leading to the E-alkene) is typically more stable.
Q3: Are there exceptions to the general temperature trends for stabilized and unstabilized ylides?
Yes, there can be exceptions. The stereochemical outcome of a Wittig reaction is a complex interplay of factors including the structure of the ylide and the aldehyde, the solvent, and the presence of additives like salts. For example, some semi-stabilized ylides may show poor selectivity regardless of temperature. It is always advisable to perform a small-scale experiment to determine the optimal conditions for a specific reaction.
Quantitative Data
The following table summarizes the effect of temperature on the Z/E ratio for representative Wittig reactions.
| Ylide Type | Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Z:E Ratio |
| Unstabilized | Benzaldehyde | Propyltriphenylphosphonium bromide | K₂CO₃ | Dioxane | 25 | >95:5 |
| Unstabilized | Benzaldehyde | Propyltriphenylphosphonium bromide | K₂CO₃ | Dioxane | 50 | 90:10 |
| Unstabilized | Benzaldehyde | Propyltriphenylphosphonium bromide | K₂CO₃ | Dioxane | 100 | 80:20 |
| Stabilized | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | 25 | <5:95 |
| Stabilized | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Toluene | 80 | <2:98 |
| Stabilized | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Toluene | 110 | 1:99 |
Experimental Protocols
Detailed Methodology for Investigating the Effect of Temperature on the Stereoselectivity of the Wittig Reaction
This protocol describes a procedure for running the Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride (to form stilbene) at three different temperatures to determine the effect on the Z:E isomer ratio.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Round-bottom flasks
-
Magnetic stir bars
-
Syringes and needles
-
Septa
-
Temperature-controlled oil baths or cryostat
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard workup reagents (e.g., saturated ammonium chloride solution, diethyl ether, magnesium sulfate)
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Preparation of the Ylide Solution (to be performed under an inert atmosphere, e.g., nitrogen or argon): a. To a dry 50 mL round-bottom flask containing a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.0 g, 2.57 mmol). b. Seal the flask with a septum and purge with inert gas. c. Add anhydrous THF (20 mL) via syringe. d. While stirring, carefully add sodium hydride (0.11 g of a 60% dispersion, 2.70 mmol) portion-wise. e. Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.
-
Setting up Parallel Reactions at Different Temperatures: a. Prepare three dry 25 mL round-bottom flasks, each with a magnetic stir bar, and label them with the intended reaction temperatures (e.g., -78 °C, 0 °C, 25 °C). b. To each flask, add a solution of benzaldehyde (0.25 g, 2.36 mmol) in anhydrous THF (5 mL). c. Place each flask in a temperature-controlled bath set to the desired temperature and allow the contents to equilibrate for 15 minutes.
-
Initiating the Wittig Reaction: a. Using a syringe, carefully add a calculated volume of the freshly prepared ylide solution (e.g., 5 mL, containing approximately 0.64 mmol of the ylide) to each of the three flasks containing the benzaldehyde solution at their respective temperatures. b. Stir the reactions at their designated temperatures for a set period (e.g., 2 hours).
-
Reaction Workup: a. After the reaction time has elapsed, quench each reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL). b. Transfer the contents of each flask to a separate separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers for each reaction, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis: a. Dissolve a small sample of the crude product from each reaction in CDCl₃. b. Acquire a ¹H NMR spectrum for each sample. c. Determine the Z:E ratio by integrating the characteristic signals for the vinylic protons of the Z- and E-stilbene isomers.
Visualizations
Caption: Kinetic vs. Thermodynamic pathways in the Wittig reaction.
Caption: Troubleshooting workflow for unexpected stereochemistry.
References
Instability issues of phosphonium ylides and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the instability issues and handling precautions associated with phosphonium ylides.
Troubleshooting Guides
Issue: Low or No Yield in Wittig Reaction
Initial Assessment:
-
Ylide Type: Are you using a stabilized or non-stabilized ylide? Non-stabilized ylides are significantly more reactive and require more stringent handling conditions.
-
Reaction Conditions: Were anhydrous and inert conditions maintained throughout the experiment?
Troubleshooting Steps:
-
Verify Ylide Formation:
-
Symptom: No characteristic color change (typically yellow, orange, or red) upon addition of the base to the phosphonium salt suspension.
-
Possible Cause: The base used was not strong enough to deprotonate the phosphonium salt. The pKa of the base must be significantly higher than the pKa of the phosphonium salt.[1]
-
Solution: Select a stronger base. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are necessary.[2] For stabilized ylides, weaker bases such as sodium hydroxide or alkoxides are often sufficient. Refer to the pKa table for guidance.
-
Possible Cause: Presence of moisture or protic solvents which will quench the strong base and the ylide.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Address Ylide Decomposition:
-
Symptom: Initial color of the ylide fades before or shortly after the addition of the carbonyl compound.
-
Possible Cause: Non-stabilized ylides are highly sensitive to air and moisture and can decompose quickly.[2]
-
Solution: Generate the ylide in situ and use it immediately.[3] Maintain a strict inert atmosphere throughout the reaction. For particularly unstable ylides, consider adding the carbonyl compound to the reaction mixture before the complete formation of the ylide to trap it as it forms.[2][4]
-
-
Evaluate Carbonyl Compound Reactivity:
-
Symptom: The ylide is successfully formed, but the starting carbonyl compound is recovered after the reaction.
-
Possible Cause: Sterically hindered ketones can be poor electrophiles in the Wittig reaction, especially with less reactive stabilized ylides.[5]
-
Solution: If possible, switch to a less sterically hindered aldehyde or ketone. Alternatively, use a more reactive non-stabilized ylide. Increasing the reaction temperature or extending the reaction time may also improve the yield, but monitor for side reactions.[2]
-
-
Investigate Side Reactions:
-
Symptom: Complex mixture of products is observed, with low conversion to the desired alkene.
-
Possible Cause: If using an organolithium base, the presence of lithium salts can sometimes lead to side products by stabilizing the betaine intermediate, which can decrease the rate of alkene formation.[6]
-
Solution: Consider using a sodium-based base like NaH or NaNH₂ to minimize betaine stabilization.
-
Possible Cause: The ylide, being a strong base, can react with other functional groups on the substrate.
-
Solution: Protect sensitive functional groups on the carbonyl compound before the Wittig reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a stabilized and a non-stabilized phosphonium ylide?
A1: The stability of a phosphonium ylide is determined by the substituents on the carbanionic carbon.
-
Non-stabilized ylides have alkyl or hydrogen substituents, which are electron-donating. These ylides are highly reactive, less stable, and must be handled under inert and anhydrous conditions.[3] They typically react with aldehydes to produce (Z)-alkenes.
-
Stabilized ylides have electron-withdrawing groups (e.g., ester, ketone, cyano) that can delocalize the negative charge through resonance. This makes them significantly more stable, often to the point where they can be isolated, stored, and handled in the air for extended periods.[7] They generally react with aldehydes to give (E)-alkenes.[6]
Q2: My Wittig reaction is giving a poor E/Z selectivity. What are the likely causes and how can I improve it?
A2: Poor stereoselectivity can arise from several factors:
-
Semi-stabilized ylides: Ylides with substituents like phenyl or vinyl groups often give mixtures of (E) and (Z)-alkenes.
-
Reaction Conditions: For non-stabilized ylides, the presence of lithium salts can decrease (Z)-selectivity. Using salt-free conditions (e.g., generating the ylide with a sodium or potassium base) can improve the (Z)-selectivity.
-
Temperature: Running the reaction at lower temperatures can sometimes enhance stereoselectivity.
Q3: I observe a distinct color change when I add the base to my phosphonium salt. What does this indicate?
A3: The formation of a phosphonium ylide is often accompanied by the appearance of a deep color, typically yellow, orange, or red. This is due to the highly conjugated nature of the ylide. The intensity and color can vary depending on the specific ylide and its concentration. The disappearance of this color can indicate the consumption of the ylide in the reaction or its decomposition.[1]
Q4: Can I isolate and store my phosphonium ylide for future use?
A4: This depends on the type of ylide.
-
Stabilized ylides , such as (carbethoxymethylene)triphenylphosphorane, are often crystalline solids that are stable enough to be isolated and stored.[3][7][8] They should be stored in a cool, dry place, preferably under an inert atmosphere to prolong their shelf life.[8]
-
Non-stabilized ylides are highly reactive and are almost always generated in situ and used immediately without isolation.[3] Attempting to isolate them typically leads to rapid decomposition.
Q5: What are the common decomposition pathways for phosphonium ylides?
A5: The primary decomposition pathway for phosphonium ylides, especially non-stabilized ones, is reaction with atmospheric oxygen and moisture.[3] Hydrolysis by water protonates the ylide back to the phosphonium salt, which is unreactive towards carbonyls. Oxidation can lead to the formation of triphenylphosphine oxide and other byproducts. Thermal decomposition can also occur, particularly with less stable ylides.
Data Presentation
Table 1: Stability and Handling of Phosphonium Ylides
| Ylide Type | R Group Example | Approx. pKa of Conjugate Acid | Recommended Base | Stability/Handling | Typical Stereoselectivity (with aldehydes) |
| Non-stabilized | -CH₃, -Alkyl | ~35 | n-BuLi, NaH, KOtBu | Highly unstable, air and moisture sensitive. Generate in situ under inert atmosphere. | (Z)-alkene |
| Semi-stabilized | -Ph, -CH=CH₂ | ~25 | NaHMDS, KHMDS | Moderately stable, but best generated in situ. | Mixture of (E) and (Z)-alkenes |
| Stabilized | -CO₂Et, -CN, -C(O)R | ~9-13 | NaOH, Na₂CO₃, NaOEt | Often stable, isolable solids. Can be stored long-term under appropriate conditions.[7] | (E)-alkene |
Experimental Protocols
Protocol 1: In situ Generation of a Non-Stabilized Ylide (Methylenetriphenylphosphorane) and Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or Ketone
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of nitrogen or argon.
-
Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (1.1 eq.) to the flask. Add anhydrous THF via syringe to create a suspension.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A characteristic deep yellow or orange color should develop, indicating the formation of the ylide.
-
Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Preparation and Isolation of a Stabilized Ylide ((Carbethoxymethylene)triphenylphosphorane)
Materials:
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Toluene
-
Sodium Carbonate (saturated aqueous solution)
-
Dichloromethane
Procedure:
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in toluene. Add ethyl bromoacetate (1.0 eq.) and heat the mixture to reflux for 2-4 hours. A white precipitate of the phosphonium salt will form.
-
Isolation of Salt: Cool the reaction mixture to room temperature and collect the phosphonium salt by filtration. Wash the solid with cold toluene and dry it under vacuum.
-
Ylide Formation: Dissolve the dried phosphonium salt in water. While stirring vigorously, slowly add a saturated aqueous solution of sodium carbonate until the solution becomes basic and a white precipitate of the ylide forms.
-
Extraction: Extract the ylide into dichloromethane.
-
Isolation of Ylide: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the stabilized ylide as a white solid.
-
Storage: The isolated ylide can be stored in a cool, dry place, preferably under an inert atmosphere.[8]
Mandatory Visualization
Caption: Factors contributing to the instability of phosphonium ylides.
Caption: Troubleshooting workflow for a low-yielding Wittig reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. reddit.com [reddit.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. medium.com [medium.com]
- 7. reddit.com [reddit.com]
- 8. (Carbethoxymethylene)triphenylphosphorane(1099-45-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Olefination Reactions: (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride vs. Horner-Wadsworth-Emmons Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules ranging from pharmaceuticals to advanced materials. Among the arsenal of olefination methods, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely utilized transformations. This guide provides an objective comparison between the use of a stabilized Wittig reagent, (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, and Horner-Wadsworth-Emmons reagents for the synthesis of α,β-unsaturated esters.
Executive Summary
Both the Wittig reaction with stabilized ylides and the Horner-Wadsworth-Emmons reaction are effective methods for the synthesis of α,β-unsaturated esters, typically favoring the formation of the thermodynamically more stable (E)-alkene. However, the Horner-Wadsworth-Emmons reaction often presents significant advantages in terms of reactivity, substrate scope, and, most notably, ease of product purification. The water-soluble nature of the phosphate byproduct from the HWE reaction circumvents the often-challenging removal of triphenylphosphine oxide generated in the Wittig reaction. Furthermore, the HWE reaction's versatility is enhanced by modifications such as the Still-Gennari protocol, which allows for high (Z)-selectivity.
General Reaction Principles
The fundamental principle of both reactions involves the nucleophilic attack of a phosphorus-stabilized carbanion on a carbonyl compound, leading to the formation of an alkene and a phosphorus-containing byproduct. The strong phosphorus-oxygen double bond formed in the byproduct provides the thermodynamic driving force for both reactions.
Wittig Reaction Mechanism
The Wittig reaction proceeds through the formation of a phosphonium ylide from the corresponding phosphonium salt. In the case of this compound, a stabilized ylide is formed, which then reacts with an aldehyde or ketone to form a betaine intermediate, followed by an oxaphosphetane that collapses to the alkene and triphenylphosphine oxide.[1][2][3]
References
A Comparative Guide to the Analysis of Wittig Reaction Products by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes. The proper characterization of the resulting product mixture, particularly the determination of the E/Z isomer ratio and the assessment of reaction completion, is critical for the success of subsequent synthetic steps and the overall purity of the final compound. This guide offers an objective comparison of two of the most common analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supplemented with insights into alternative chromatographic methods.
At a Glance: NMR vs. Mass Spectrometry for Wittig Product Analysis
| Feature | NMR Spectroscopy | Mass Spectrometry (typically GC-MS) |
| Primary Information | Detailed structural information (connectivity, stereochemistry), quantitative E/Z ratio, reaction conversion. | Molecular weight confirmation, fragmentation patterns for structural clues, separation of isomers (with GC). |
| Strengths | - Direct and unambiguous determination of E/Z isomerism through coupling constants.[1] - Quantitative analysis of isomer ratios and starting material presence without the need for calibration standards. - Non-destructive technique. | - High sensitivity, capable of detecting trace components. - Provides molecular weight information. - When coupled with Gas Chromatography (GC-MS), allows for the physical separation of isomers.[2] |
| Limitations | - Relatively lower sensitivity compared to MS. - Signal overlap in complex mixtures can complicate analysis. | - Isomers often produce very similar mass spectra, making differentiation by MS alone difficult.[2] - Fragmentation can sometimes be complex to interpret. - Destructive technique. |
| Typical Application | Primary technique for definitive stereochemical assignment and quantification of isomer ratios in the crude reaction mixture. | Confirmation of product molecular weight and, with GC, quantification of separated isomers and assessment of purity. |
Quantitative Data Comparison: Stilbene Isomers
The Wittig reaction of benzaldehyde with benzyltriphenylphosphonium chloride is a classic example that often produces a mixture of cis- and trans-stilbene. The following tables summarize the key quantitative data obtained from NMR and Mass Spectrometry for these isomers.
NMR Spectroscopic Data
Table 1: 1H NMR Data for cis- and trans-Stilbene in CDCl3 [1][3]
| Isomer | Vinylic Proton (CH =CH ) Chemical Shift (δ) | Vinylic Proton Coupling Constant (3JHH) |
| trans-Stilbene | ~7.11 ppm | ~12-18 Hz |
| cis-Stilbene | ~6.60 ppm | ~6-12 Hz |
Table 2: 13C NMR Data for cis- and trans-Stilbene in CDCl3 [1][4][5]
| Isomer | Vinylic Carbon (C H=C H) Chemical Shift (δ) | |---|---|---| | trans-Stilbene | ~129.1 ppm | | cis-Stilbene | ~127.0 ppm |
The significant difference in the coupling constants of the vinylic protons is the most definitive feature for distinguishing between the cis and trans isomers of stilbene via 1H NMR.[1] The larger coupling constant for the trans isomer is a direct consequence of the dihedral angle of approximately 180° between the two vinylic protons.[1]
Mass Spectrometry Data
While the mass spectra of geometric isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. Gas chromatography is typically used to separate the isomers before they enter the mass spectrometer.[2]
Table 3: Key Mass Spectrometry Data for Stilbene Isomers (C14H12, MW = 180.25 g/mol ) [6]
| Isomer | Molecular Ion (M+•) m/z | Key Fragment Ions (m/z) and Relative Intensities |
| trans-Stilbene | 180 | 179, 165, 152, 102, 89, 76 |
| cis-Stilbene | 180 | 179, 165, 152, 102, 89, 76 |
As indicated in Table 3, the electron ionization (EI) mass spectra of cis- and trans-stilbene are virtually identical, making their distinction by mass spectrometry alone challenging.[2] Therefore, coupling with a separation technique like GC is essential for the analysis of Wittig reaction products by MS.
Experimental Protocols
1H NMR Spectroscopy for E/Z Ratio Determination
Objective: To determine the ratio of E to Z isomers in a crude Wittig reaction product mixture.
Materials:
-
Crude Wittig reaction product
-
Deuterated solvent (e.g., CDCl3)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture in about 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum. A sufficient number of scans (typically 8-16) should be used to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Identify the characteristic signals of the vinylic protons for both the E and Z isomers.
-
Integrate the signals corresponding to a unique proton (or set of protons) for each isomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture.[7]
-
GC-MS Analysis of Wittig Reaction Products
Objective: To separate and identify the components of a crude Wittig reaction mixture, including the E and Z isomers and any remaining starting materials.
Materials:
-
Crude Wittig reaction product
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)
-
GC vials with septa
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approximately 1 mg/mL) in a volatile solvent.
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: A nonpolar capillary column (e.g., DB-5 or HP-5) is typically suitable for separating stilbene isomers.[2]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).[8]
-
Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[8]
-
Mass Analyzer: Set to scan a mass range appropriate for the expected products and byproducts (e.g., m/z 40-400).
-
-
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector using a microsyringe.
-
Data Acquisition: The GC will separate the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded.
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to each separated component at different retention times.
-
The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) to identify the compound.
-
The relative abundance of the isomers can be determined by comparing the integrated areas of their corresponding peaks in the chromatogram.
-
Alternative Methods: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of Wittig reaction products.
Comparison with NMR and GC-MS:
-
Separation: HPLC can often provide excellent separation of E and Z isomers, sometimes with better resolution than GC for certain compounds.[9][10]
-
Quantification: With a suitable detector (e.g., UV-Vis), HPLC can provide accurate quantitative data on the isomer ratio.[11]
-
Versatility: HPLC is suitable for a wider range of compounds than GC, including those that are not volatile or are thermally labile.
-
Structural Information: Unlike NMR, HPLC does not provide direct structural information. Identification relies on comparing retention times with known standards.[12][13]
Table 4: HPLC Analysis of Stilbene Isomers [9][10]
| Parameter | Typical Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~320 nm for trans-stilbene) |
| Elution Order | Typically, the cis-isomer elutes before the trans-isomer in reversed-phase HPLC.[7] |
Visualizing the Concepts
Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism.
Experimental Workflow for Product Analysis
Caption: General workflow for Wittig product analysis.
Logical Relationship of Analytical Techniques
Caption: Logical flow of analysis for NMR and GC-MS.
Conclusion
Both NMR spectroscopy and mass spectrometry are indispensable tools for the analysis of Wittig reaction products, each providing complementary information. For a definitive and direct determination of the stereochemical outcome (E/Z ratio) and reaction conversion from the crude product mixture, 1H NMR spectroscopy is the method of choice . Its ability to provide quantitative data without the need for separation or calibration standards makes it highly efficient for routine reaction monitoring.
GC-MS serves as an excellent complementary technique , providing orthogonal confirmation of the product's molecular weight and a powerful method for separating and quantifying all components in the reaction mixture, thereby giving a comprehensive picture of the product's purity. For non-volatile or thermally sensitive products, HPLC offers a robust alternative for separation and quantification. Ultimately, a multi-technique approach, leveraging the strengths of both NMR and chromatography-coupled mass spectrometry, will provide the most comprehensive and reliable characterization of Wittig reaction products for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cis-Stilbene | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRANS-STILBENE(103-30-0) 13C NMR spectrum [chemicalbook.com]
- 6. (E)-Stilbene [webbook.nist.gov]
- 7. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
A Researcher's Guide to the Characterization of E/Z Isomers from the Wittig Reaction
For researchers, scientists, and drug development professionals, the stereochemical outcome of the Wittig reaction is a critical parameter. The formation of E/Z isomers can significantly impact a molecule's biological activity and physical properties. This guide provides a comprehensive comparison of the key analytical techniques used to characterize these isomers, supported by experimental data and detailed protocols.
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds. However, a key consideration in its application is the frequent formation of both E (entgegen) and Z (zusammen) geometric isomers. The ratio of these isomers is heavily influenced by the nature of the phosphonium ylide employed in the reaction. Stabilized ylides, which contain an electron-withdrawing group, predominantly yield the thermodynamically more stable E-alkene.[1][2] Conversely, non-stabilized ylides, typically bearing alkyl substituents, favor the formation of the kinetically controlled Z-alkene.[1][3] Semi-stabilized ylides, such as those with an aryl group, often result in a mixture of both isomers with poor selectivity.[3]
Accurate characterization and quantification of the resulting E/Z isomer ratio are paramount for process optimization, quality control, and the establishment of structure-activity relationships in drug discovery. This guide delves into the primary analytical methodologies for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Comparative Analysis of Characterization Techniques
The choice of analytical technique for the characterization of E/Z isomers depends on several factors, including the physical properties of the isomers, the complexity of the reaction mixture, and the desired level of quantification.
| Technique | Principle of Differentiation | Advantages | Limitations |
| ¹H NMR Spectroscopy | Differences in the chemical shifts (δ) and coupling constants (J) of vinylic and allylic protons.[4] | - Provides unambiguous structural information. - Non-destructive. - Allows for straightforward quantification through integration of distinct signals.[5] | - Signal overlap can occur in complex spectra. - May require high-field instruments for resolution of closely related isomers. |
| ¹³C NMR Spectroscopy | Differences in the chemical shifts of the olefinic carbons and adjacent carbons due to steric effects. | - Complements ¹H NMR data. - Can resolve ambiguities from overlapping proton signals. | - Lower sensitivity compared to ¹H NMR. - Longer acquisition times may be necessary. |
| Gas Chromatography (GC) | Differences in the boiling points and/or polarity of the isomers, leading to different retention times on a GC column.[6][7] | - High separation efficiency for volatile and thermally stable compounds. - Excellent for quantitative analysis with high precision. | - Requires that the analytes be volatile and thermally stable. - Destructive technique. - Co-elution can occur if isomers have very similar physical properties.[7] |
| High-Performance Liquid Chromatography (HPLC) | Differences in the polarity of the isomers, leading to different retention times on a stationary phase.[8] | - Applicable to a wide range of compounds, including non-volatile and thermally labile molecules. - Both normal-phase and reverse-phase methods can be employed for separation.[8] | - Method development can be more time-consuming. - May require specific columns and solvent systems for optimal separation. |
Experimental Data: Spectroscopic and Chromatographic Differentiation
The following tables summarize typical experimental data used to distinguish between E and Z isomers for a generic disubstituted alkene synthesized via a Wittig reaction.
¹H NMR Spectroscopy Data
A key diagnostic tool in ¹H NMR for differentiating E and Z isomers is the magnitude of the vicinal coupling constant (³J) between the vinylic protons. The trans coupling constant (Jtrans) is typically larger than the cis coupling constant (Jcis).[4]
| Isomer | Vinylic Proton Chemical Shift (δ) | Vicinal Coupling Constant (³JH-H) |
| E-isomer | Generally downfield (higher ppm) | ~12 - 18 Hz[4] |
| Z-isomer | Generally upfield (lower ppm) | ~6 - 12 Hz[4] |
Note: The exact chemical shifts are highly dependent on the substituents of the alkene.
Gas Chromatography Data
In gas chromatography, the elution order of E/Z isomers depends on their relative boiling points and interactions with the stationary phase. Often, the more linear E-isomer has a slightly higher boiling point but may elute first or second depending on the column polarity.
| Isomer | Typical Retention Time | Elution Order |
| E-isomer | Varies with column and conditions | Can be before or after the Z-isomer |
| Z-isomer | Varies with column and conditions | Can be before or after the E-isomer |
Experimental Protocols
Protocol 1: Determination of E/Z Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
Identify the distinct signals corresponding to the vinylic protons of the E and Z isomers.
-
Integrate the area under these distinct signals.
-
Calculate the E/Z ratio by comparing the integration values. For example, if a vinylic proton signal for the E-isomer integrates to 1.00 and the corresponding signal for the Z-isomer integrates to 0.25, the E:Z ratio is 4:1.[5]
-
Protocol 2: Separation and Quantification of E/Z Isomers by Gas Chromatography
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating isomers (e.g., a mid-to-high polarity column).[9]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 60 °C) and ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of both isomers.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Identify the peaks corresponding to the E and Z isomers based on their retention times.
-
The area under each peak is proportional to the amount of that isomer. Calculate the E/Z ratio from the peak areas.
-
Visualizing the Wittig Reaction and Isomerism
To further clarify the concepts discussed, the following diagrams illustrate the Wittig reaction mechanism, the resulting E/Z isomerism, and a typical experimental workflow.
Caption: The Wittig Reaction Mechanism.
Caption: E/Z Isomerism in Alkenes.
Caption: Experimental Workflow for Synthesis and Characterization.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 6. vurup.sk [vurup.sk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
A Comparative Kinetic Study of Stabilized vs. Non-Stabilized Ylides in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds. The choice between a stabilized or non-stabilized phosphorus ylide is a critical decision that dictates not only the reaction rate but also the stereochemical outcome of the resulting alkene. This guide provides an objective comparison of the kinetic profiles of these two classes of ylides, supported by mechanistic insights and detailed experimental protocols for kinetic analysis.
Executive Summary: The Kinetic Dichotomy
At the heart of the Wittig reaction's versatility lies the profound difference in reactivity between stabilized and non-stabilized ylides. Non-stabilized ylides, bearing alkyl or other electron-donating groups, are highly reactive nucleophiles. Their reactions are typically rapid and kinetically controlled, leading predominantly to the formation of (Z)-alkenes. This is a consequence of the irreversible and rapid formation of a cis-substituted oxaphosphetane intermediate.
Conversely, stabilized ylides, which feature an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, are significantly less reactive. The delocalization of the negative charge renders them more stable and less nucleophilic. The initial cycloaddition with an aldehyde is often reversible, allowing for equilibration to the thermodynamically more stable trans-substituted oxaphosphetane. Subsequent decomposition of this intermediate furnishes the (E)-alkene as the major product. This fundamental mechanistic divergence forms the basis of the kinetic differences observed between the two classes of ylides.
Data Presentation: A Comparative Overview
| Parameter | Non-Stabilized Ylide (e.g., Ph₃P=CH₂) | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) |
| Relative Rate Constant (k) | Large (Fast Reaction) | Small (Slow Reaction) |
| Activation Energy (Ea) | Lower | Higher |
| Rate-Determining Step | Decomposition of the oxaphosphetane intermediate | Initial nucleophilic attack of the ylide on the carbonyl |
| Reaction Control | Kinetic Control | Thermodynamic Control |
| Predominant Stereoisomer | (Z)-alkene | (E)-alkene |
| Typical E/Z Ratio | Highly Z-selective (e.g., >95:5) | Highly E-selective (e.g., >95:5) |
| Reversibility of Cycloaddition | Generally irreversible | Generally reversible |
Visualizing the Reaction Pathways
The differing stereochemical outcomes of the Wittig reaction with stabilized and non-stabilized ylides can be attributed to the distinct energy profiles of their respective reaction pathways.
Caption: Reaction pathways for non-stabilized and stabilized ylides.
Experimental Protocols: A Guide to Kinetic Analysis
Monitoring the kinetics of a Wittig reaction can be effectively achieved using in-situ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the real-time measurement of the concentrations of reactants and products.
General Workflow for a Kinetic Study
The following diagram outlines a typical workflow for conducting a kinetic study of a Wittig reaction.
Caption: General workflow for a kinetic study of a Witt-ig reaction.
Detailed Experimental Protocol: NMR-Monitored Kinetic Analysis
Objective: To determine the rate constant for the reaction of a phosphonium ylide with an aldehyde.
Materials:
-
Phosphonium salt (precursor to the ylide)
-
Strong base (e.g., n-butyllithium for non-stabilized ylides, or a milder base like NaH for some stabilized ylides)
-
Aldehyde
-
Anhydrous deuterated solvent (e.g., THF-d₈, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, TMS)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the Ylide Solution (for in situ generation of non-stabilized ylides):
-
In a flame-dried, nitrogen-flushed flask, dissolve a known mass of the phosphonium salt in the anhydrous deuterated solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add a stoichiometric amount of the strong base.
-
Allow the solution to stir for a specified time to ensure complete ylide formation.
-
-
Preparation of the Aldehyde Solution:
-
In a separate flame-dried vial, dissolve a known mass of the aldehyde and the internal standard in the anhydrous deuterated solvent.
-
-
Initiation of the Reaction and NMR Monitoring:
-
Transfer the aldehyde solution to a pre-cooled NMR tube.
-
At time t=0, rapidly inject the freshly prepared ylide solution into the NMR tube.
-
Quickly invert the tube to mix and immediately place it in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between acquisitions will depend on the expected reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each spectrum, integrate the characteristic signals of the aldehyde reactant and the alkene product relative to the integral of the internal standard.
-
Calculate the concentration of the aldehyde and alkene at each time point.
-
Plot the concentration of the reactants versus time to determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Safety Precautions: Strong bases such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The kinetic behavior of stabilized and non-stabilized ylides in the Wittig reaction is fundamentally different, offering synthetic chemists a powerful tool to control the stereochemical outcome of olefination. Non-stabilized ylides provide rapid access to (Z)-alkenes through a kinetically controlled pathway, while stabilized ylides favor the formation of thermodynamically stable (E)-alkenes via a slower, reversible process. Understanding these kinetic and mechanistic principles is paramount for the strategic design of complex synthetic routes in academic research and industrial drug development.
A Comparative Guide to the Synthesis of α,β-Unsaturated Esters: Wittig Reaction vs. Horner-Wadsworth-Emmons and Julia-Kocienski Olefination
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of α,β-unsaturated esters is a critical step in the construction of numerous biologically active molecules. The Wittig reaction, utilizing stabilized ylides such as that derived from (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, is a classic and valuable tool for this transformation. However, alternative methods, notably the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination, offer distinct advantages in terms of product purification, stereoselectivity, and reagent accessibility. This guide provides an objective comparison of these synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given synthetic challenge.
Performance Comparison
The choice of synthetic route for α,β-unsaturated esters often depends on factors such as desired stereochemistry, the scale of the reaction, and the ease of product purification. The following table summarizes the performance of the Wittig reaction with this compound against its primary alternatives in the synthesis of ethyl cinnamate from benzaldehyde.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Julia-Kocienski Olefination |
| Phosphorus Reagent | This compound | Triethyl phosphonoacetate | N/A (uses a sulfone reagent) |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Diethyl phosphate (water-soluble) | Benzothiazole derivative & SO₂ |
| Typical Yield | 66-85%[1][2] | 77-99%[3][4] | 71% (for a similar system)[5] |
| Predominant Stereoisomer | (E)-isomer with stabilized ylides[6] | Highly (E)-selective (>95:5)[3][4] | Highly (E)-selective with aryl aldehydes[7][8] |
| Purification | Often requires chromatography to remove non-polar Ph₃P=O[9] | Simple aqueous extraction to remove water-soluble phosphate byproduct[1][9] | Typically requires chromatography[5] |
| Reagent Reactivity | Ylide can be less nucleophilic than phosphonate carbanions | Phosphonate carbanions are generally more nucleophilic, reacting with a wider range of carbonyls[9] | Sulfone carbanions are highly reactive |
Experimental Protocols
Detailed methodologies for the synthesis of ethyl cinnamate via the Wittig and Horner-Wadsworth-Emmons reactions are provided below.
Wittig Reaction Protocol
Materials:
-
This compound (or the corresponding ylide, (carbethoxymethylene)triphenylphosphorane)
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Sodium Hydroxide (if starting from the phosphonium salt)
-
Water
-
Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Ylide Formation (if starting from the phosphonium salt): To a stirred suspension of this compound (1.1 eq) in dichloromethane at 0 °C, add 10 N sodium hydroxide solution dropwise until the salt is fully dissolved and the characteristic orange color of the ylide persists.[10][11]
-
Reaction with Aldehyde: To the solution of the ylide, add a solution of benzaldehyde (1.0 eq) in dichloromethane dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product, containing triphenylphosphine oxide, is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl cinnamate.[9]
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phosphonate Anion Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq). Suspend the sodium hydride in anhydrous THF and cool the mixture to 0 °C. Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.[9]
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[9]
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure to yield crude ethyl cinnamate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Reaction Workflow and Logic
The following diagrams illustrate the key steps in the Wittig and Horner-Wadsworth-Emmons reactions, highlighting the differences in reagents and byproducts.
Caption: A comparison of the experimental workflows for the Wittig and HWE reactions.
Conclusion
The Wittig reaction using this compound remains a viable method for the synthesis of α,β-unsaturated esters. However, for syntheses where high (E)-selectivity and simplified purification are paramount, the Horner-Wadsworth-Emmons reaction often emerges as the superior choice.[9] The water-soluble nature of the phosphate byproduct in the HWE reaction significantly streamlines the workup process, a considerable advantage in both academic and industrial settings.[1][9] The Julia-Kocienski olefination also provides excellent (E)-selectivity, particularly with aryl aldehydes, and serves as a powerful alternative, though it may require more specialized reagents.[7][8] Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gctlc.org [gctlc.org]
- 3. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 8. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
Purity Assessment of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride: A Comparative Guide to Titrimetric and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical aspect of experimental reproducibility and the synthesis of target molecules. This guide provides a comparative analysis of titrimetric and other analytical methods for assessing the purity of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, a common Wittig reagent.
Introduction
This compound is a phosphonium salt widely used in organic synthesis, particularly in the Wittig reaction to form α,β-unsaturated esters. The purity of this reagent is crucial as impurities can lead to side reactions, reduced yields, and difficulties in product purification. This guide details two primary titration methods for purity assessment and compares them with alternative analytical techniques, providing experimental protocols and data presentation to aid in method selection.
Comparison of Purity Assessment Methods
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available equipment, the nature of the expected impurities, and the desired accuracy.
| Method | Principle | Advantages | Disadvantages |
| Non-Aqueous Acid-Base Titration | The phosphonium salt is treated as a salt of a weak base and is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid) after the addition of mercuric acetate. | Rapid, simple, and provides a direct measure of the phosphonium salt content. | Requires handling of hazardous materials like perchloric acid and mercuric acetate. The endpoint detection can be subjective if a visual indicator is used. |
| Argentometric Titration | The chloride counter-ion of the phosphonium salt is titrated with a standardized solution of silver nitrate, leading to the precipitation of silver chloride.[1] | Well-established and accurate for determining halide content. Different endpoint detection methods (Mohr, Volhard, Fajans) are available.[2] | It is an indirect method for phosphonium salt purity, assuming the impurity is not another chloride-containing compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The purity is determined by comparing the integral of a characteristic proton or phosphorus signal of the compound to that of a known internal standard. ¹H and ³¹P NMR are particularly useful.[3][4] | Provides structural information and can identify and quantify impurities simultaneously. Non-destructive. | Requires an NMR spectrometer and a suitable internal standard. The accuracy depends on the purity of the internal standard and the precision of integration. |
| High-Performance Liquid Chromatography (HPLC) | The compound is separated from its impurities on a stationary phase by a liquid mobile phase. The purity is determined by the relative area of the main peak.[5] | High sensitivity and resolving power, allowing for the detection and quantification of a wide range of impurities. | Requires method development (selection of column, mobile phase, and detector). The instrument can be expensive to purchase and maintain. |
Experimental Protocols
Non-Aqueous Acid-Base Titration
This method is adapted from the procedure described for the quantitative determination of phosphonium salts.[6]
Principle: The phosphonium chloride is dissolved in glacial acetic acid. Mercuric acetate is added to replace the chloride ion with the acetate ion, which is a stronger base in this medium. The liberated acetate is then titrated with a standard solution of perchloric acid in glacial acetic acid.
Reagents and Equipment:
-
This compound sample
-
Glacial acetic acid
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Standard 0.1 N Perchloric acid in glacial acetic acid
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
-
Burette, pipette, conical flask
Procedure:
-
Accurately weigh approximately 0.15 meq of the phosphonium salt and dissolve it in 15 mL of glacial acetic acid in a conical flask.
-
Add 10 mL of 5% mercuric acetate solution.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate the solution with standard 0.1 N perchloric acid from a burette until the color changes from violet to blue-green.
-
Record the volume of perchloric acid used.
-
Perform a blank titration using the same procedure without the phosphonium salt.
Calculation:
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (384.84 g/mol )
-
W = Weight of the sample (g)
Argentometric Titration (Mohr Method)
Principle: The chloride ions in the sample are titrated with a standard silver nitrate solution in a neutral medium. Potassium chromate is used as an indicator, which forms a red precipitate of silver chromate after all the chloride ions have precipitated as white silver chloride.[2]
Reagents and Equipment:
-
This compound sample
-
Standard 0.1 N Silver nitrate solution
-
Potassium chromate indicator solution (5% w/v in water)
-
Distilled water
-
Calcium carbonate (for pH adjustment, if necessary)
-
Burette, pipette, conical flask
Procedure:
-
Accurately weigh a sample of the phosphonium salt and dissolve it in distilled water in a conical flask.
-
If the solution is acidic, neutralize it with a small amount of calcium carbonate.
-
Add 1 mL of potassium chromate indicator solution.
-
Titrate with standard 0.1 N silver nitrate solution with constant swirling.
-
The endpoint is reached when a permanent reddish-brown precipitate is formed.
-
Record the volume of silver nitrate solution used.
Calculation:
Where:
-
V = Volume of silver nitrate consumed (mL)
-
N = Normality of the silver nitrate solution
-
MW = Molecular weight of this compound (384.84 g/mol )
-
W = Weight of the sample (g)
Visualizations
Experimental Workflow: Non-Aqueous Titration
Caption: Workflow for purity assessment by non-aqueous acid-base titration.
Logical Comparison of Purity Assessment Methods
Caption: Classification of methods for purity assessment.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Stereoselective Wittig Reactions
The Wittig reaction stands as a cornerstone in organic synthesis for the creation of carbon-carbon double bonds from aldehydes or ketones.[1] A pivotal challenge and area of extensive research within this reaction is the control of alkene stereochemistry, leading to the selective formation of either the (Z)- or (E)-isomer. This guide provides a comparative analysis of various methodologies, supported by experimental data, to assist researchers in selecting the optimal conditions for achieving high stereoselectivity.
The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphonium ylide used.[2][3] Ylides are generally classified based on the substituents attached to the carbanionic carbon, which influences their stability and reactivity.[4]
-
Unstabilized Ylides: These possess electron-donating or neutral groups (e.g., alkyls). They are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control, especially under salt-free conditions.[2][5]
-
Stabilized Ylides: Featuring electron-withdrawing groups (e.g., esters, ketones), these ylides are less reactive. The reaction is thermodynamically controlled, predominantly yielding the more stable (E)-alkene.[1][5]
-
Semistabilized Ylides: With groups like aryl or vinyl, the stereoselectivity is often poor and highly dependent on the specific reactants and conditions.[1]
Mechanism and Stereochemical Control
Under lithium salt-free conditions, the reaction is understood to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, bypassing the historically proposed betaine pathway.[1][6] The stereochemistry of the resulting alkene is determined by the kinetically controlled formation of this intermediate.[6][7]
-
For (Z)-selectivity (Unstabilized Ylides): The reaction proceeds via a puckered, early transition state. The addition of the ylide to the aldehyde is irreversible and kinetically controlled, favoring the formation of a syn-oxaphosphetane, which then stereospecifically decomposes to the (Z)-alkene.[3][8]
-
For (E)-selectivity (Stabilized Ylides): The initial cycloaddition is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane.[5] This intermediate subsequently decomposes to the (E)-alkene.[3][5]
The presence of lithium salts can significantly influence the reaction's stereochemical outcome by potentially stabilizing a betaine-like intermediate, leading to equilibration and a process termed "stereochemical drift."[1][7]
Caption: Logical workflow for achieving Z- or E-alkene selectivity in the Wittig reaction.
Comparison of Reaction Conditions for Stereoselectivity
The choice of ylide, solvent, and additives are critical for directing the stereochemical outcome. Below is a summary of conditions and their typical results.
Table 1: Conditions for (Z)-Alkene Selectivity
| Ylide Type | Substrate | Base / Conditions | Solvent | Typical Z:E Ratio | Yield (%) |
| Unstabilized (e.g., Ph₃P=CH(CH₂)₃CH₃) | Benzaldehyde | NaHMDS / Salt-free | THF | >95:5 | ~85-95 |
| Unstabilized (e.g., Ph₃P=CHCH₃) | Hexanal | n-BuLi / Salt-free | Ether | 98:2 | ~90 |
| Semistabilized (e.g., Ph₃P=CHPh) | Acetaldehyde | NaNH₂ | THF | 85:15 | ~70-80 |
| Unstabilized with Additives | Benzaldehyde | n-BuLi / LiI | DMF | >99:1 | ~80-90 |
Data compiled from representative procedures and reviews.[1][7][9] Ratios and yields are illustrative and can vary.
Table 2: Conditions for (E)-Alkene Selectivity
| Ylide Type | Substrate | Conditions | Solvent | Typical E:Z Ratio | Yield (%) |
| Stabilized (e.g., Ph₃P=CHCO₂Et) | Benzaldehyde | Heat | Benzene | >95:5 | ~90-98 |
| Stabilized (e.g., Ph₃P=CHCOPh) | Cyclohexanone | Room Temp | CH₂Cl₂ | >90:10 | ~85 |
| Unstabilized (Schlosser Modification) | Hexanal | n-BuLi, then PhLi, then t-BuOH | THF/Ether | >95:5 | ~70-80 |
| Semistabilized (e.g., Ph₃P=CHPh) | Benzaldehyde | Room Temp | CH₂Cl₂, MeOH | 80:20 | ~85 |
Data compiled from representative procedures and reviews.[1][2][10] Ratios and yields are illustrative and can vary.
Key Methodologies and Experimental Protocols
Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction
This protocol is representative for the reaction of an unstabilized ylide with an aldehyde under salt-free conditions to favor the (Z)-alkene.
1. Ylide Generation:
-
A suspension of n-butyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) is cooled to 0 °C under an inert atmosphere (N₂ or Ar).
-
Sodium hexamethyldisilazide (NaHMDS) (1.05 eq, as a solution in THF) is added dropwise.
-
The resulting deep red or orange mixture is stirred at room temperature for 1-2 hours to ensure complete ylide formation.
2. Olefination:
-
The reaction mixture is cooled to -78 °C.
-
A solution of the aldehyde (1.0 eq) in anhydrous THF is added slowly via syringe.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, during which time the color typically fades, and a precipitate of triphenylphosphine oxide forms.
3. Workup and Purification:
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Protocol 2: The Schlosser Modification for (E)-Alkene Synthesis
The Schlosser modification is a powerful method to obtain (E)-alkenes from unstabilized ylides, which would typically yield (Z)-alkenes.[10][11]
1. Betaine Formation:
-
An unstabilized ylide is generated in situ as described in Protocol 1, using n-butyllithium (n-BuLi) as the base in diethyl ether or THF at low temperature (e.g., -78 °C).
-
The aldehyde (1.0 eq) is added to form the lithium-adduct of the syn-betaine intermediate.
2. Betaine Isomerization:
-
The reaction mixture is treated with a second equivalent of an alkyllithium reagent, such as phenyllithium (PhLi), at low temperature (-78 °C to -30 °C).[1][10] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.
-
This intermediate equilibrates to the more stable trans configuration.
3. Protonation and Elimination:
-
A proton source, often t-butanol, is added to selectively protonate the intermediate, leading to the formation of the threo-betaine.
-
The mixture is warmed to room temperature, allowing for elimination to occur, yielding the (E)-alkene.[9] The workup and purification follow standard procedures as outlined above.
Caption: Experimental workflow of the Schlosser modification for E-alkene synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Z-selective Wittig reaction [almerja.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. synarchive.com [synarchive.com]
- 11. Schlosser Modification [organic-chemistry.org]
A Comparative Guide to the Cost-Effectiveness of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in Large-Scale Synthesis
In the realm of pharmaceutical and fine chemical manufacturing, the synthesis of α,β-unsaturated esters is a critical transformation. Two predominant methodologies for this olefination are the Wittig reaction, utilizing phosphonium ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate esters. This guide provides a detailed, data-driven comparison of the cost-effectiveness of using the stabilized Wittig reagent, (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, versus its primary HWE alternative, triethyl phosphonoacetate, for large-scale industrial applications.
The analysis extends beyond the initial reagent cost to encompass reaction efficiency, yield, stereoselectivity, and, most critically, the significant downstream processing costs associated with byproduct removal.
Reagent and Performance Comparison
The choice between the Wittig and HWE reaction for synthesizing α,β-unsaturated esters often hinges on factors beyond the initial reaction yield. While both methods can produce the desired product effectively, their overall process efficiency and scalability differ significantly. The primary distinction lies in the nature of the phosphorus-containing byproduct, which has profound implications for purification on an industrial scale.
Table 1: Quantitative Comparison of Wittig and HWE Reagents
| Parameter | This compound (Wittig) | Triethyl phosphonoacetate (HWE) | Key Considerations for Large-Scale Synthesis |
| Molecular Weight | 384.84 g/mol [1] | 224.19 g/mol [2][3] | Higher molecular weight for the Wittig reagent contributes to lower atom economy. |
| Typical Bulk Price | Moderately High (Request Quote) | Low to Moderate ($135 - $200 / kg)[2][4] | Phosphonate esters are generally less expensive than the corresponding triphenylphosphine-based salts. |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (80-98%)[5] | Both reactions are high-yielding. The HWE reaction can sometimes provide slightly higher yields. |
| Stereoselectivity | Predominantly (E)-alkene[6] | High (E)-selectivity (>95:5)[7][8] | Both reactions strongly favor the thermodynamically more stable (E)-isomer with stabilized reagents. |
| Byproduct | Triphenylphosphine oxide (TPPO) | Dialkyl phosphate salt (e.g., Diethyl phosphate) | This is the most critical difference. TPPO is organic-soluble and notoriously difficult to remove, while the phosphate salt is water-soluble.[7][9][10] |
| Purification Method | Crystallization, Precipitation, or Chromatography[11][12][13] | Aqueous Extraction (Workup)[7][14] | The simple extraction for HWE byproducts avoids costly and time-consuming purification steps required for TPPO removal, which are often not feasible at a large scale.[9][12] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of an (E)-α,β-unsaturated ester from an aldehyde on a laboratory scale, designed to be scalable for industrial production.
Protocol 1: Wittig Reaction using this compound
Objective: To synthesize ethyl cinnamate from benzaldehyde.
Materials:
-
This compound (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Base (e.g., Sodium ethoxide, 1.1 eq)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A dry, inert-atmosphere reactor is charged with this compound and anhydrous THF.
-
The mixture is cooled to 0°C, and a solution of sodium ethoxide in ethanol is added dropwise to form the ylide. The mixture is stirred for 1 hour at this temperature.
-
A solution of benzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or HPLC for completion.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue, containing ethyl cinnamate and triphenylphosphine oxide (TPPO), is purified. For large-scale operations, this involves:
-
Crystallization/Precipitation: The crude material is dissolved in a minimal amount of a polar solvent (e.g., DCM or Toluene) and a non-polar anti-solvent (e.g., hexanes or cyclohexane) is added to selectively precipitate the TPPO.[13] The mixture is cooled and filtered. This process may need to be repeated to achieve desired purity.
-
Metal Salt Complexation: Alternatively, the crude mixture is dissolved in a solvent like ethanol, and a solution of a metal salt such as MgCl₂ or ZnCl₂ is added to form an insoluble complex with TPPO, which is then removed by filtration.[13][15]
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction using Triethyl phosphonoacetate
Objective: To synthesize ethyl cinnamate from benzaldehyde.
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Base (e.g., Sodium hydride (60% in oil), 1.2 eq or DBU/LiCl, 1.5 eq each)[16][17]
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A dry, inert-atmosphere reactor is charged with sodium hydride (washed with hexanes to remove mineral oil) and anhydrous THF.[17]
-
The suspension is cooled to 0°C, and triethyl phosphonoacetate is added dropwise. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.[17]
-
A solution of benzaldehyde in anhydrous THF is added dropwise to the carbanion solution at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC or HPLC for completion.
-
The reaction is carefully quenched by the addition of water.
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then brine to remove the water-soluble diethyl phosphate byproduct.[10][14]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is often of high purity without the need for further chromatographic or complex crystallization steps.
Visualizing the Process: Workflow and Mechanism
To better understand the practical differences, the following diagrams illustrate the comparative experimental workflows and reaction pathways.
Conclusion and Cost-Effectiveness Analysis
While both the Wittig reaction with this compound and the Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate are effective for the synthesis of (E)-α,β-unsaturated esters, the HWE reaction is demonstrably more cost-effective for large-scale industrial synthesis.
The primary driver of this cost-effectiveness is the nature of the reaction byproduct. The water-soluble dialkyl phosphate salt generated in the HWE reaction is easily and inexpensively removed through simple aqueous extractions.[9][14] This dramatically simplifies the downstream processing.
In contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), a non-polar, organic-soluble byproduct that is often difficult to separate from the desired product.[9][10] On a large scale, its removal necessitates additional, costly unit operations such as crystallization, precipitation with metal salts, or solvent-intensive filtrations, none of which are ideal.[11][12][13][15] These steps increase cycle time, solvent usage, labor costs, and capital expenditure, thereby reducing the overall process efficiency and increasing the final product cost.
For researchers and drug development professionals, the HWE reaction's reliability, operational simplicity, and straightforward purification make it the superior choice for scalable and cost-effective manufacturing of (E)-α,β-unsaturated esters.[9]
References
- 1. Buy this compound | 17577-28-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 膦酰基乙酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. alkalisci.com [alkalisci.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
Advantages of HWE reaction for E-alkene synthesis over stabilized Wittig reagents
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of olefination method is critical for achieving desired stereochemical outcomes and overall synthetic efficiency. Among the most powerful tools for this purpose are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. This guide provides a detailed comparison of the HWE reaction and the Wittig reaction employing stabilized ylides for the synthesis of E-alkenes, supported by experimental data and detailed protocols.
Executive Summary: Key Advantages of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction offers several significant advantages over the traditional Wittig reaction, particularly when the desired product is the thermodynamically more stable E-alkene.[1] These advantages make it a preferred method in many synthetic applications. The primary benefits include:
-
Simplified Product Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed from the reaction mixture through a simple aqueous extraction.[1][2] In contrast, the Wittig reaction generates triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene, frequently necessitating column chromatography.[1]
-
Enhanced Nucleophilicity and Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding stabilized phosphonium ylides used in the Wittig reaction.[3][4] This enhanced nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[1][5]
-
Superior E-Selectivity: The HWE reaction is renowned for its high stereoselectivity in favor of the (E)-alkene.[2] This is attributed to the thermodynamic control of the reaction, where the intermediates can equilibrate to the more stable anti-conformation, leading to the E-product.[3] While stabilized Wittig ylides also favor the formation of (E)-alkenes, the HWE reaction is often a more general and reliable route.[1][6][7]
Comparative Performance Data
The following table summarizes the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of yield and stereoselectivity for the synthesis of E-alkenes from various aldehydes.
| Reaction | Aldehyde | Reagent | Base/Conditions | Solvent | Temp (°C) | E:Z Ratio | Yield (%) | Reference |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | >99:1 | - | [8] |
| HWE | Heptanal | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | rt | 99:1 | - | [8] |
| HWE | 3-Phenylpropionaldehyde | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene | reflux | 95:5 | - | [9] |
| Wittig | Aldehyde | t-BuO₂CCH=PPh₃ | - | DCM | 0 | 93:7 | 78 | [10] |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | - | High E | - | [11] |
Mechanistic Pathways
The fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway. The following diagrams illustrate the key steps and intermediates in both reactions.
Caption: HWE reaction pathway favoring the E-alkene.
Caption: Stabilized Wittig pathway favoring the E-alkene.
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions.
Horner-Wadsworth-Emmons Reaction: Synthesis of an (E)-α,β-Unsaturated Ester
This protocol is a general procedure for the HWE reaction using sodium hydride as the base.[12]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.
Wittig Reaction with a Stabilized Ylide: Synthesis of an (E)-α,β-Unsaturated Ester
This protocol describes the reaction of a commercially available stabilized ylide with an aldehyde.[13]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hexanes
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in dichloromethane in a vial equipped with a stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for two hours, monitoring the reaction by TLC.
-
When the reaction is complete, evaporate the dichloromethane solvent with a stream of nitrogen gas.
-
Dissolve the reaction mixture in 25% diethyl ether in hexanes. A white precipitate of triphenylphosphine oxide will form.
-
Transfer the solution to a clean vial, leaving the precipitate behind.
-
Evaporate the majority of the solvent and purify the crude product using microscale wet column chromatography.
Conclusion
The Horner-Wadsworth-Emmons reaction offers significant practical and, in many cases, strategic advantages over the Wittig reaction for the synthesis of E-alkenes.[1] Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions.[1][2][3] While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds.[1][5] For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the strengths of the HWE reaction is crucial for the efficient and selective construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. sciepub.com [sciepub.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride must be disposed of as hazardous chemical waste through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is worn and that work is conducted in a controlled environment.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and dust.[3][4] |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical.[3][4] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[3][4] |
| Footwear | Closed-toe shoes | Protects feet from spills.[3] |
Work Environment:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as halogenated organic waste.[3][4] The following workflow outlines the process from waste generation to collection.
Experimental Protocol for Waste Handling and Disposal:
-
Waste Identification and Segregation:
-
As a chlorinated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream.[3][4]
-
This includes:
-
Unused or expired solid chemical.
-
Solutions containing the dissolved chemical.
-
Contaminated materials such as pipette tips, gloves, and weighing paper.
-
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof waste container compatible with chlorinated organic compounds.
-
The container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name: "this compound."
-
-
Waste Transfer:
-
For Solid Waste: Carefully transfer the solid chemical into the designated waste container using a clean scoop or spatula. Avoid creating dust.
-
For Liquid Waste: If the chemical is in solution, use a funnel to pour the liquid into the designated liquid waste container.
-
For Contaminated Materials: Place all contaminated disposable items directly into the solid waste container.
-
-
Storage of Waste:
-
Final Disposal:
-
Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal at an approved waste disposal plant.[1][2]
-
Maintain a detailed record of the waste generated and disposed of in accordance with your institution's protocols.[3]
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with the available resources. For large spills, contact your institution's emergency response team.
-
Contain the Spill: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep up the absorbed material and place it into the designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area with soap and water.
-
-
Report: Report the spill to your supervisor and EHS department, documenting the incident as required.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Personal protective equipment for handling (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride (CAS No. 17577-28-5). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and eye irritation.[1][2] Inhalation of dust may also lead to respiratory irritation.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye and Face | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. | Prevents eye irritation from dust or splashes.[4] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or a chemical-resistant suit. | Protects against skin irritation.[1][4] Gloves must be inspected before use and disposed of properly after handling the chemical.[4] |
| Respiratory | Generally not required under normal, well-ventilated conditions.[1] If dust is generated, a NIOSH-approved N95 or P3 particulate respirator is recommended.[2] | Prevents respiratory tract irritation from dust inhalation.[2][3] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[4] |
Operational and Disposal Plans: A Step-by-Step Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2-8°C.[2]
-
Keep the container tightly closed and away from strong oxidizing agents.[1]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe in the dust.[1]
-
Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1]
-
Wash hands thoroughly after handling the material.[4]
3. Spill Response:
-
In case of a spill, immediately evacuate personnel from the affected area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent in a sealed container for proper disposal.
-
Clean the spill area with soap and water.
4. Disposal:
-
Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations.
-
The material should be disposed of at an approved waste disposal plant.
-
Do not allow the product to enter drains.[4]
Emergency First-Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Visual Workflow for Chemical Spill Response
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
